molecular formula C8H8Br2O3 B1293882 5,6-Dibromohexahydro-2-benzofuran-1,3-dione CAS No. 23893-84-7

5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Cat. No.: B1293882
CAS No.: 23893-84-7
M. Wt: 311.95 g/mol
InChI Key: MTFOVFKEUAKPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H8Br2O3 and its molecular weight is 311.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOVFKEUAKPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C1Br)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946692
Record name 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23893-84-7
Record name 5,6-Dibromohexahydro-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23893-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromohexahydrophthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23893-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromohexahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is scarce in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive technical overview.

Introduction

This compound is a halogenated derivative of hexahydro-2-benzofuran-1,3-dione, also known as hexahydrophthalic anhydride. The introduction of bromine atoms into the cyclohexane ring significantly alters the molecule's physicochemical properties, including its lipophilicity, reactivity, and metabolic stability. Halogenated organic compounds are of significant interest in medicinal chemistry and drug development due to their potential to enhance biological activity and modulate pharmacokinetic profiles. Benzofuran derivatives, a core structure in many natural and synthetic bioactive molecules, have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1] The presence of bromine atoms, in particular, can lead to enhanced potency in some biological targets.[2] This guide provides a detailed examination of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on database entries and computational predictions.[3][4][5]

PropertyValueReference
CAS Number 23893-84-7[3][4][5]
Molecular Formula C₈H₈Br₂O₃[3][4][5]
Molecular Weight 311.96 g/mol [3][5]
Appearance Predicted to be a white to off-white solid.
Boiling Point 408.4 °C at 760 mmHg (Predicted)[3]
Density 2.032 g/cm³ (Predicted)[3]
Flash Point 200.8 °C (Predicted)[3]
Solubility Expected to be soluble in organic solvents.

Synonyms: 4,5-Dibromohexahydrophthalic anhydride, 5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, 4,5-dibromo-1,2-cyclohexanedicarboxylic anhydride.[3][4]

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound involves the direct bromination of the corresponding unsaturated precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is a classic example of electrophilic addition of a halogen to an alkene.

Synthesis_Workflow Reactant cis-4-Cyclohexene-1,2-dicarboxylic anhydride Product This compound Reactant->Product Electrophilic Addition Reagent Bromine (Br₂) in an inert solvent (e.g., CCl₄ or CH₂Cl₂) Reagent->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the bromination of alkenes.

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

  • Dissolve a known quantity of cis-4-cyclohexene-1,2-dicarboxylic anhydride in an appropriate volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the stirred solution using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the methine protons adjacent to the bromine atoms (CH-Br) would be expected to appear at a downfield chemical shift (typically in the range of 4.0-5.0 ppm) compared to the unsubstituted analog. The protons on the carbons of the anhydride ring would also exhibit characteristic signals. Coupling patterns would be complex due to the stereochemistry of the molecule.
¹³C NMR The carbon atoms bonded to the bromine atoms (C-Br) would show signals in the range of 40-60 ppm. The carbonyl carbons of the anhydride group would appear significantly downfield (around 170-180 ppm).
Infrared (IR) Strong characteristic absorption bands for the anhydride functional group would be observed, typically two distinct C=O stretching peaks in the region of 1750-1850 cm⁻¹. A C-O-C stretching band would also be present. The C-Br stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Potential Biological Activity and Applications in Drug Development

Direct biological studies on this compound have not been reported. However, based on the known activities of related compounds, several potential applications can be postulated.

The benzofuran scaffold is a common motif in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The introduction of halogens, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[2]

Potential as an Anticancer Agent

Many halogenated heterocyclic compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer_Pathway cluster_cell Cancer Cell Compound 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Pathway Inhibition of Proliferation Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical mechanism of anticancer activity.

Potential as an Antimicrobial Agent

The structural features of this compound suggest it could possess antimicrobial properties. Halogenated compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication.

Conclusion

This compound is a halogenated cyclic anhydride with potential for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is limited, its synthesis is feasible through established chemical reactions. The predicted spectroscopic and physicochemical properties provide a foundation for its identification and characterization. Based on the known biological activities of the benzofuran scaffold and halogenated compounds, it is a candidate for screening in anticancer and antimicrobial assays. Further research is warranted to synthesize this compound, confirm its properties, and explore its potential therapeutic applications.

References

An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated derivative of hexahydro-2-benzofuran-1,3-dione. While this specific compound is cataloged, detailed public-domain data regarding its synthesis, spectroscopic characterization, and biological activity is scarce. This guide provides a summary of the available information and outlines general methodologies that can be applied to its study, based on the known chemistry of related benzofuran compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexahydrobenzofuran core with bromine atoms substituted at the 5th and 6th positions. The "-dione" suffix indicates the presence of two ketone groups within the furan ring structure.

Visual Representation:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 23893-84-7[1][2]
Molecular Formula C₈H₈Br₂O₃[1][2]
Molecular Weight 311.96 g/mol [2]
Density 2.032 g/cm³[1]
Boiling Point 408.4 °C at 760 mmHg[1]
Flash Point 200.8 °C[1]

Experimental Data

Experimental Protocols

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of related halogenated cyclic anhydrides. A common approach involves the Diels-Alder reaction followed by bromination.

Hypothetical Synthetic Workflow:

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Bromination A Butadiene C cis-1,2,3,6-Tetrahydrophthalic Anhydride A->C + B Maleic Anhydride B->C D cis-1,2,3,6-Tetrahydrophthalic Anhydride F This compound D->F + E Bromine (Br₂) E->F G A Synthesize and Purify This compound B In vitro Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Identify Active 'Hits' B->C D Mechanism of Action Studies (e.g., target identification, pathway analysis) C->D E In vivo Studies (e.g., animal models) D->E

References

In-depth Technical Guide on 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of currently available public information. Significant gaps exist in the scientific literature regarding the detailed experimental protocols, pharmacological activities, and mechanisms of action for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Introduction

This compound is a halogenated heterocyclic compound. Its core structure is a hexahydro-2-benzofuran-1,3-dione, which is a saturated bicyclic ether with a dione functional group. The presence of two bromine atoms on the cyclohexane ring at positions 5 and 6 is a key feature of this molecule. While the broader class of benzofuran derivatives has been extensively studied and is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research on this particular dibrominated derivative is exceptionally limited. This guide aims to consolidate the known information and highlight areas where further research is critically needed.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported in various chemical supplier databases. A summary of these properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23893-84-7[1][2]
Molecular Formula C₈H₈Br₂O₃[1][2]
Molecular Weight 311.96 g/mol [1][2]
Density 2.032 g/cm³[1]
Boiling Point 408.4 °C at 760 mmHg[1]
Flash Point 200.8 °C[1]

Synthesis and Characterization

Hypothetical Synthesis Workflow:

G Diene Brominated Diene DielsAlder Diels-Alder Reaction Diene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Adduct Dibromo-tetrahydro-2-benzofuran-1,3-dione DielsAlder->Adduct Hydrogenation Hydrogenation Adduct->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: A potential synthetic pathway for this compound.

Characterization of the final product would typically involve standard analytical techniques to confirm its structure and purity.

Table 2: Standard Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and connectivity of atoms.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Elemental Analysis To determine the percentage composition of elements.
X-ray Crystallography To determine the three-dimensional structure of the molecule in a crystalline state.

Potential Pharmacological Properties and Biological Activity

There is currently no specific information in the scientific literature regarding the pharmacological properties or biological activity of this compound. However, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. It is plausible that this dibrominated derivative could exhibit some of the activities associated with this class of molecules.

Potential Areas of Investigation:

  • Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways.

Logical Relationship for Investigating Biological Activity:

G Compound This compound InVitro In Vitro Screening Compound->InVitro Anticancer Anticancer Assays InVitro->Anticancer Antimicrobial Antimicrobial Assays InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assays InVitro->AntiInflammatory HitIdentification Hit Identification Anticancer->HitIdentification Antimicrobial->HitIdentification AntiInflammatory->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism InVivo In Vivo Studies Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: A logical workflow for the biological evaluation of the target compound.

Experimental Protocols

Due to the absence of published research, detailed experimental protocols for this compound are not available. The following are general protocols that could be adapted for the investigation of this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a compound with known basic physical properties but a complete lack of published biological or detailed chemical data. The presence of the benzofuran scaffold and bromine substituents suggests that it could be a candidate for biological screening. Future research should focus on:

  • Developing and publishing a reliable synthetic route.

  • Thoroughly characterizing the compound using modern analytical techniques.

  • Screening for a wide range of biological activities, starting with anticancer and antimicrobial assays.

  • If activity is found, elucidating the mechanism of action through further molecular and cellular studies.

The information presented in this guide should serve as a starting point for researchers interested in exploring the properties and potential applications of this understudied molecule.

References

An In-Depth Technical Guide to 5,6-dibromohexahydro-2-benzofuran-1,3-dione (CAS Number: 23893-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 23893-84-7, correctly identified as 5,6-dibromohexahydro-2-benzofuran-1,3-dione. Due to the limited availability of direct research on this specific compound, this document synthesizes information on its fundamental properties, probable synthetic routes, and potential applications by drawing parallels with closely related chemical structures, including hexahydrophthalic anhydride and other brominated cyclic anhydrides. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its potential utility and areas for future investigation.

Chemical Identification and Physicochemical Properties

This compound, also known by its synonym 4,5-dibromohexahydrophthalic anhydride, is a halogenated cyclic dicarboxylic acid anhydride. The presence of two bromine atoms on the cyclohexane ring is expected to significantly influence its chemical reactivity and physical properties compared to its non-brominated parent compound, hexahydrophthalic anhydride.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23893-84-7Internal Database
Molecular Formula C₈H₈Br₂O₃Internal Database
Molecular Weight 311.96 g/mol Internal Database
IUPAC Name 5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dioneInternal Database
Synonyms 4,5-dibromohexahydrophthalic anhydride, 5,6-Dibromohexahydroisobenzofuran-1,3-dioneInternal Database
Appearance Solid (predicted)Inferred
Solubility Soluble in organic solvents (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Density Not available-

Synthesis and Spectroscopic Data

Postulated Synthesis Pathway

The synthesis would likely proceed as a two-step process:

  • Bromination of a cyclohexene-1,2-dicarboxylic acid derivative: This would introduce the two bromine atoms across the double bond of the cyclohexane ring.

  • Dehydration of 4,5-dibromocyclohexane-1,2-dicarboxylic acid: The resulting dibrominated dicarboxylic acid would then be subjected to dehydration to form the cyclic anhydride. This can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water.

G start Cyclohex-4-ene-1,2-dicarboxylic acid intermediate 4,5-Dibromocyclohexane-1,2-dicarboxylic acid start->intermediate Bromination product This compound (CAS: 23893-84-7) intermediate->product Dehydration (-H₂O)

Caption: Postulated synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the protons on the cyclohexane ring, likely in the aliphatic region (1-4 ppm). The chemical shifts and coupling constants would be influenced by the stereochemistry of the bromine and anhydride groups.

  • ¹³C NMR: Carbonyl carbons of the anhydride would appear significantly downfield (around 170 ppm). Signals for the carbon atoms attached to the bromine atoms would also be distinct.

  • IR Spectroscopy: Strong characteristic C=O stretching bands for the anhydride group would be expected in the region of 1750-1850 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight (311.96 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Potential Uses and Research Applications

While direct applications of this compound are not documented, its structural features suggest potential utility in several areas of research and development, primarily in polymer chemistry and as a building block in organic synthesis.

Polymer Chemistry

Brominated compounds, particularly brominated phthalic anhydrides, are widely used as reactive flame retardants.[1] The bromine atoms act by interrupting the combustion cycle in the gas phase. Given its structure, this compound could potentially be investigated for similar applications in the formulation of flame-retardant polymers such as polyesters and epoxy resins. The anhydride functionality allows for its incorporation into the polymer backbone.

G anhydride 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione polymer Flame-Retardant Polymer (e.g., Polyester, Polyimide) anhydride->polymer polyol Polyol / Amine polyol->polymer

Caption: Potential application in flame-retardant polymer synthesis.

Organic Synthesis and Drug Development

The anhydride group is a versatile functional group that can undergo various chemical transformations. It can serve as a precursor for the synthesis of more complex molecules, including dicarboxylic acids, esters, and amides. The presence of bromine atoms provides sites for further functionalization through reactions such as nucleophilic substitution or elimination.

The benzofuran core, although saturated in this case, is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. While there is no direct evidence of biological activity for this compound, its potential as a starting material for the synthesis of novel, biologically active compounds warrants investigation. For instance, the anhydride could be opened with various nucleophiles to generate a library of derivatives for biological screening.

G anhydride 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione derivatives Library of Derivatives anhydride->derivatives Reaction with Nucleophiles screening Biological Screening derivatives->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead

Caption: Workflow for exploring the utility in drug discovery.

Experimental Protocols (Hypothetical)

Due to the absence of published experimental data, the following protocols are hypothetical and based on general procedures for similar compounds. They are intended to serve as a starting point for experimental design.

Hypothetical Synthesis of this compound

Materials:

  • 4,5-dibromocyclohexane-1,2-dicarboxylic acid

  • Acetic anhydride

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 4,5-dibromocyclohexane-1,2-dicarboxylic acid in anhydrous toluene.

  • Add an excess of acetic anhydride (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC, disappearance of starting material).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by sublimation.

Hypothetical Ring-Opening Reaction with an Amine

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the amine (2 equivalents) in the same solvent to the cooled anhydride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting amide-acid can be purified by column chromatography or recrystallization.

Conclusion

This compound (CAS 23893-84-7) is a chemical entity with limited documented research. This technical guide has provided a summary of its known properties and has extrapolated potential synthetic routes and applications based on the chemistry of related compounds. Its structure suggests potential as a reactive flame retardant in polymer science and as a versatile building block for the synthesis of novel organic molecules. Further experimental investigation is required to fully elucidate its chemical reactivity, biological activity, and potential for practical applications. This document aims to provide a solid foundation for initiating such research endeavors.

References

The Rising Therapeutic Potential of Dibrominated Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the introduction of bromine atoms into the benzofuran nucleus has been shown to significantly enhance therapeutic efficacy. This technical guide provides an in-depth overview of the biological activities of dibrominated benzofuran derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development in this promising area.

Anticancer Activity of Dibrominated Benzofuran Derivatives

Dibrominated benzofuran derivatives have emerged as potent cytotoxic agents against various cancer cell lines. The presence and position of the bromine atoms often lead to enhanced pro-apoptotic and cell cycle arrest activities.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative dibrominated benzofuran derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)~25[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)~20[1]
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanoneHepG2 (Liver)> 50[2]
2-Amino-6-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrileHepG2 (Liver)28.5[2]

Antimicrobial Activity of Dibrominated Benzofuran Derivatives

The incorporation of two bromine atoms into the benzofuran structure has also been demonstrated to impart significant antimicrobial properties, with activity against both bacterial and fungal pathogens.

Quantitative Antimicrobial Data

Below is a summary of the minimum inhibitory concentration (MIC) values for selected dibrominated benzofuran derivatives.

CompoundMicrobial StrainMIC (µg/mL)Reference
Derivatives of 6-(2,6-dibromo-4,7-dimethoxybenzofuran-5-yl)-2-hydrazinyl-4-(4-methoxyphenyl)nicotinonitrileGram-positive bacteria-[3]
Derivatives of 6-(2,6-dibromo-4,7-dimethoxybenzofuran-5-yl)-2-hydrazinyl-4-(4-methoxyphenyl)nicotinonitrileGram-negative bacteria-[3]
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazideS. aureus125[2]
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazideB. subtilis250[2]
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazideE. coli500[2]
1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)-N'-(4-chlorobenzylidene)-1H-benzo[d][4][5][6]triazole-5-carbohydrazideC. albicans125[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of dibrominated benzofuran derivatives.

Synthesis of 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanone

A key intermediate for various biologically active dibrominated benzofurans can be synthesized from naturally occurring visnaginone.[2]

Step 1: Bromination of Visnaginone

  • Dissolve visnaginone in a suitable solvent (e.g., glacial acetic acid).

  • Add a solution of bromine in the same solvent dropwise with stirring at room temperature.

  • Continue stirring for a specified period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated dibromo derivative by filtration, wash with water, and dry.

Step 2: Methylation of the Dibromo Derivative

  • Suspend the dried dibromo derivative in a solvent such as acetone.

  • Add anhydrous potassium carbonate and methyl iodide.

  • Reflux the mixture for several hours until the starting material is consumed (TLC monitoring).

  • Filter the reaction mixture to remove inorganic salts and evaporate the solvent from the filtrate.

  • Purify the resulting 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl)ethanone by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dibrominated benzofuran derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Serially dilute the dibrominated benzofuran derivatives in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the anticancer effects of dibrominated benzofuran derivatives are mediated through the induction of apoptosis (programmed cell death). For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis in cancer cells.[1] A key event in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Caspase Activation Assay
  • Cell Treatment: Treat cancer cells with the dibrominated benzofuran derivative at a concentration known to induce cytotoxicity (e.g., 2x IC50) for a specified time (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Lysis: Lyse the cells to release their contents, including caspases.

  • Caspase Substrate Addition: Add a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) to the cell lysates.

  • Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate, resulting in a fluorescent or colored product.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to the untreated control to determine the extent of apoptosis induction.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate a proposed apoptotic pathway and a general experimental workflow.

Apoptosis_Pathway Dibromobenzofuran Dibrominated Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Dibromobenzofuran->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC | Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by dibrominated benzofuran derivatives.

Experimental_Workflow Synthesis Synthesis of Dibrominated Benzofuran Purification Purification & Characterization Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assay) Purification->Antimicrobial_Screening Mechanism_Study Mechanism of Action (e.g., Apoptosis Assays) Anticancer_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for the development of dibrominated benzofuran derivatives.

Conclusion

Dibrominated benzofuran derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Further investigations into the structure-activity relationships, optimization of the benzofuran scaffold, and detailed elucidation of the molecular mechanisms of action are warranted to fully exploit the therapeutic potential of these versatile molecules.

References

A Technical Guide to the Potential Research Applications of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated cyclic anhydride whose direct research applications are not extensively documented in current literature. However, its structural features—a benzofuran core precursor, a hexahydrophthalic anhydride backbone, and vicinal dibromination—suggest significant potential in medicinal chemistry, polymer science, and as a versatile chemical intermediate. This technical guide consolidates information on related compounds to project the potential research applications, experimental designs, and synthetic pathways involving this compound.

Introduction

This compound possesses a unique combination of chemical moieties that make it a compound of interest for exploratory research. The benzofuran nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The hexahydrophthalic anhydride component is widely utilized in the polymer industry as a hardener for epoxy resins, imparting desirable characteristics such as durability and high thermal stability.[5][6] The presence of bromine atoms further enhances its potential, suggesting applications as a flame retardant or as reactive sites for further chemical derivatization.[7] This guide will explore the untapped potential of this molecule in drug discovery and materials science.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for designing experimental conditions such as solvent selection and reaction temperatures.

PropertyValueReference
CAS Number 23893-84-7[8]
Molecular Formula C₈H₈Br₂O₃[8]
Molecular Weight 311.96 g/mol [8]
Purity 95%[8]

Table 1: Physicochemical properties of this compound.

Potential Research Applications

Based on its structural components, the potential research applications of this compound can be categorized into two primary fields: Medicinal Chemistry and Polymer Science.

Medicinal Chemistry: A Precursor for Novel Benzofuran Derivatives

The benzofuran scaffold is of significant interest in drug discovery due to its broad spectrum of pharmacological activities.[1][9] this compound can serve as a starting material for the synthesis of novel benzofuran derivatives. The anhydride ring can be opened to create a dicarboxylic acid, which can then be further modified. The bromine atoms can be retained to enhance lipophilicity or act as leaving groups for the introduction of other functional moieties.

A plausible synthetic route could involve the aromatization of the hexahydrobenzofuran ring to generate a dibrominated benzofuran core, followed by functionalization.

G A 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione B Aromatization (e.g., with DDQ or Sulfur) A->B Step 1 C Dibromobenzofuran Intermediate B->C Step 2 D Suzuki or Stille Coupling C->D Step 3 E Functionalized Benzofuran Derivatives D->E Step 4 F Biological Screening (Antimicrobial, Anticancer) E->F Step 5

Caption: Synthetic workflow for bioactive benzofurans.

Given the known anticancer activities of some benzofuran derivatives, novel compounds synthesized from this compound could be screened for their effects on key cancer-related signaling pathways, such as the MAPK/ERK pathway.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Drug Novel Benzofuran Derivative Drug->Raf Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Polymer Science: A Monomer for Advanced Polymers

The hexahydrophthalic anhydride (HHPA) structure is a known building block for polymers, particularly as a curing agent for epoxy resins.[5][6] The dibromo-functionalization of this molecule could be exploited to synthesize polymers with enhanced properties.

Brominated compounds are widely used as flame retardants. This compound could be used as a reactive flame-retardant curing agent for epoxy resins, creating polymers with inherent fire resistance.

Cyclic anhydrides are used in ring-opening copolymerization with epoxides to produce polyesters.[10][11] The bromine atoms on the resulting polyester chain could serve as handles for post-polymerization modification, allowing for the introduction of various functionalities.

G A 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione C Ring-Opening Copolymerization A->C B Epoxide Monomer (e.g., Propylene Oxide) B->C D Brominated Polyester C->D E Post-Polymerization Modification (e.g., Azide Substitution) D->E F Functionalized Polyester E->F

Caption: Workflow for functional polyester synthesis.

Proposed Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Synthesis of a Novel Benzofuran Derivative

Objective: To synthesize a 5,6-diaryl-2-benzofuran-1,3-dione via Suzuki coupling.

Materials:

  • This compound

  • Aromatizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard glassware for organic synthesis

Procedure:

  • Aromatization: Dissolve this compound in a suitable solvent (e.g., dioxane). Add 2.2 equivalents of DDQ and reflux the mixture for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter to remove the hydroquinone, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 5,6-dibromo-2-benzofuran-1,3-dione.

  • Suzuki Coupling: To a solution of the aromatized product in the solvent mixture, add 2.5 equivalents of the arylboronic acid, 3 equivalents of the base, and a catalytic amount of the palladium catalyst.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90°C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5,6-diaryl-2-benzofuran-1,3-dione.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a synthesized benzofuran derivative against a cancer cell line (e.g., HeLa).

Materials:

  • Synthesized benzofuran derivative

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the benzofuran derivative in DMSO.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

While direct research on this compound is limited, a thorough analysis of its structural components reveals significant potential for novel research applications. Its utility as a precursor for pharmacologically active benzofurans and as a monomer for the synthesis of functional polymers warrants further investigation. The experimental protocols and synthetic pathways outlined in this guide provide a framework for researchers to explore the untapped potential of this versatile molecule. Future studies should focus on the synthesis of a library of derivatives and a comprehensive evaluation of their biological and material properties.

References

Hexahydro-2-benzofuran-1,3-dione Compounds: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of biological activities. Among the various derivatives, hexahydro-2-benzofuran-1,3-dione and its analogs have emerged as a promising class of compounds in the pursuit of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into hexahydro-2-benzofuran-1,3-dione compounds, with a focus on their potential in drug development.

Synthesis of the Hexahydro-2-benzofuran-1,3-dione Core

The synthesis of the hexahydro-2-benzofuran-1,3-dione core and its derivatives often involves multicomponent reactions or cyclization strategies. A general approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to yield benzofuranones. This method allows for the regioselective preparation of substituted benzofuranones with the potential for creating diverse compound libraries.[1]

A general synthetic workflow for the formation of a benzofuranone core is depicted below. The reaction typically proceeds via a Diels-Alder reaction followed by an acid-catalyzed cyclization.

G cluster_reactants Reactants 3_hydroxy_2_pyrone 3-Hydroxy-2-pyrone intermediate Diels-Alder Adduct 3_hydroxy_2_pyrone->intermediate + nitroalkene Nitroalkene Ester nitroalkene->intermediate lewis_acid Lewis Acid (e.g., AlCl3) protic_acid Protic Acid (e.g., TFA) heating Heating (e.g., 120 °C) product Substituted Benzofuranone intermediate->product Acid-catalyzed cyclization

Caption: General workflow for the synthesis of substituted benzofuranones.

While specific protocols for a wide range of substituted hexahydro-2-benzofuran-1,3-diones are not extensively detailed in publicly available literature, the general procedures for related benzofuranone synthesis provide a solid foundation for their preparation.

Biological Activity and Therapeutic Potential

Derivatives of the broader benzofuran class have demonstrated significant potential as anticancer agents.[2][3][4] Various studies have reported the cytotoxic effects of different benzofuran analogs against a panel of human cancer cell lines, with some compounds exhibiting potent inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and pancreas.[2] For instance, certain benzofuran-based oxadiazole conjugates have shown promising cytotoxic activity against pancreatic and colon cancer cells, with IC50 values in the low micromolar range.[2] Similarly, 3-methylbenzofuran derivatives have demonstrated significant antiproliferative activity against the A549 lung cancer cell line.[2]

The table below summarizes the reported in vitro cytotoxic activities of various benzofuran derivatives against different human cancer cell lines. It is important to note that this data is for a range of benzofuran compounds and not exclusively for the hexahydro-2-benzofuran-1,3-dione scaffold, for which specific public data is limited.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-based oxadiazole conjugate (14c)HCT116 (Colon)3.27[2]
3-Methylbenzofuran derivative (16b)A549 (Lung)1.48[2]
Benzofuran derivative (12)SiHa (Cervical)1.10[2]
Benzofuran derivative (12)HeLa (Cervical)1.06[2]
Ailanthoidol (7)Huh7 (Hepatoma)22 (at 48h)[2]
Halogenated benzofuran derivative (Compound 1)K562 (Leukemia)5[4]
Halogenated benzofuran derivative (Compound 1)HL60 (Leukemia)0.1[4]
Benzofuran-4,5-dione derivative (27)Various cancer cell lines2.8 - 37[5]
Mechanism of Action

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis in cancer cells.[2][6] Mechanistic studies on some benzofuran compounds have revealed their potential to induce G2/M phase cell cycle arrest.[2] Furthermore, certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2 and Pin1.[2] The decrease of glycogen synthase kinase-3β (GSK3β) induced by some benzofuran-based oxadiazole conjugates suggests another potential pathway for their anticancer effects.[2]

The following diagram illustrates a potential, generalized mechanism of action for anticancer benzofuran compounds, leading to apoptosis.

G Benzofuran_Compound Benzofuran Derivative Target_Enzyme Target Enzyme (e.g., VEGFR-2, Pin1, GSK3β) Benzofuran_Compound->Target_Enzyme Inhibition Signaling_Pathway Downstream Signaling Pathway Inhibition Target_Enzyme->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat cells with Hexahydro-2-benzofuran-1,3-dione derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

References

5,6-Dibromohexahydro-2-benzofuran-1,3-dione molecular formula C8H8Br2O3

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₈H₈Br₂O₃ CAS Number: 23893-84-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

The information presented herein is based on available data from chemical suppliers and the broader scientific context of the benzofuran and isobenzofuranone chemical classes, to which this molecule belongs.

Core Compound Properties

The fundamental physicochemical properties of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione are summarized below. This data is primarily compiled from chemical supplier specifications.

PropertyValue
Molecular Weight 311.96 g/mol
Molecular Formula C₈H₈Br₂O₃
CAS Number 23893-84-7
Synonyms 4,5-dibromohexahydrophthalic anhydride

Data compiled from chemical supplier information.

General Synthesis and Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a general workflow for the synthesis and evaluation of such a compound can be conceptualized. The synthesis would likely involve the bromination of a hexahydro-2-benzofuran-1,3-dione precursor. The general approach to synthesizing and screening a novel chemical entity is depicted in the following workflow diagram.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Hexahydro-2-benzofuran-1,3-dione) bromination Bromination Reaction start->bromination purification Purification (e.g., Crystallization, Chromatography) bromination->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Models (If warranted) hit_id->in_vivo sar Structure-Activity Relationship (SAR) Studies hit_id->sar

A generalized workflow for the synthesis and biological evaluation of a novel chemical compound.

Biological Context: The Benzofuran and Isobenzofuranone Scaffold

Although specific biological data for this compound is not available, the core benzofuran and isobenzofuranone structures are recognized as "privileged scaffolds" in medicinal chemistry. This means that these molecular frameworks are frequently found in compounds with a wide range of biological activities.

Derivatives of isobenzofuran-1(3H)-ones, also known as phthalides, have been reported to exhibit a variety of biological effects, including:

  • Antiproliferative activity against cancer cell lines.[1][2][3]

  • Antibacterial and antifungal properties.[4]

The broader class of benzofurans is also well-documented for its diverse pharmacological potential, with studies reporting antitumor, antibacterial, and antioxidative activities.[5] The presence of halogen atoms, such as bromine in the case of the topic compound, can significantly influence the biological activity of a molecule, often enhancing its potency or altering its mechanism of action.

Future Research Directions

The scarcity of data on this compound highlights an opportunity for novel research. A logical progression for investigating this compound would follow the logical relationship outlined below.

G A Synthesis and Characterization B Initial Biological Screening (e.g., Anticancer, Antimicrobial) A->B Evaluate Potential C Mechanism of Action Studies B->C Elucidate Pathway D Lead Optimization C->D Improve Potency/ Selectivity

Logical progression for the investigation of a novel chemical entity.

Initial studies would need to focus on developing and optimizing a synthetic route to produce the compound in sufficient quantity and purity. This would be followed by broad-spectrum biological screening to identify any potential therapeutic areas. Should any significant "hits" be discovered, further research would be warranted to determine the mechanism of action, potentially identifying novel signaling pathway interactions, and to conduct structure-activity relationship (SAR) studies to optimize the compound for improved efficacy and safety.

References

Health and safety information for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information is publicly available for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione (CAS No. 23893-84-7). The following guide has been developed by leveraging data from its close structural analog, hexahydro-2-benzofuran-1,3-dione (Hexahydrophthalic Anhydride, HHPA) , and incorporating general knowledge on the toxicological impact of bromine substitution on organic molecules. This information should be used as a preliminary guide for risk assessment and handling procedures. It is imperative that this compound is handled with extreme caution, assuming it is at least as hazardous as its analog, and that all handling is performed by trained personnel in a controlled laboratory setting.

Executive Summary

This compound is a halogenated cyclic dicarboxylic anhydride. While specific health and safety data are unavailable, its structural analog, hexahydrophthalic anhydride (HHPA), is classified as a substance that causes serious eye damage, and may cause respiratory and skin sensitization. The presence of two bromine atoms on the alicyclic ring may alter the toxicological profile, potentially increasing its persistence and toxicity. Therefore, stringent safety precautions are mandatory when handling this compound.

Hazard Identification and Classification (Based on Analog)

The hazard classification for this compound is inferred from its analog, hexahydrophthalic anhydride (HHPA).

GHS Hazard Classification (Inferred):

Hazard ClassHazard Category
Serious Eye Damage/Eye IrritationCategory 1
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1

GHS Label Elements (Inferred):

PictogramSignal WordHazard Statements
alt text
alt text
Danger H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction.

Precautionary Statements (Inferred):

CategoryCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/eye protection/face protection.
P284In case of inadequate ventilation wear respiratory protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P342 + P311If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage-Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data (Based on Analog and Bromine Substitution Effects)

Quantitative toxicological data for this compound is not available. The data below is for Hexahydrophthalic Anhydride (HHPA) and should be interpreted with caution. The presence of bromine can increase cytotoxicity and the potential for bioaccumulation.[1] Organobromine compounds, particularly brominated flame retardants which share some structural similarities, have been associated with a range of adverse health effects, including thyroid disorders and neurobehavioral issues, though these are typically linked to chronic exposure.[2]

Acute Toxicity (Hexahydrophthalic Anhydride):

RouteSpeciesValue
Oral LD50Rat> 2000 mg/kg bw
Dermal LD50Rabbit> 2000 mg/kg bw
Inhalation LC50Rat> 1100 mg/m³ (4h)

Irritation and Sensitization (Hexahydrophthalic Anhydride):

EffectObservation
Skin Irritation Considered to be moderately irritating to the skin.
Eye Irritation Causes serious, potentially irreversible, eye damage.
Skin Sensitization May cause an allergic skin reaction. Repeated or prolonged contact may cause skin sensitization.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Repeated or prolonged inhalation may cause asthma.

Experimental Protocols

While specific experimental protocols for this compound are not available, the hazards identified for its analog (HHPA) are typically assessed using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to assess the potential of a substance to produce irritation or corrosion in the eye.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.

  • Procedure:

    • Healthy, young adult albino rabbits are used. A pre-test examination ensures no pre-existing eye defects.

    • A single dose (typically 0.1 mL for liquids or 0.1 g for solids) is applied.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The observation period can be extended up to 21 days to assess the reversibility of any effects.

    • Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[4][5]

  • Outcome: The scores from the ocular observations are used to classify the substance's eye irritation potential.

Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximisation Test) & 429 (Local Lymph Node Assay)

These tests determine if a substance can provoke an allergic skin reaction.

  • Principle (OECD 406): This method involves a two-stage process: induction and challenge.[6] An immune response is induced by exposing the animal (guinea pig) to the test substance, with and without an adjuvant. After a rest period, the animal is challenged with a non-irritating concentration of the substance.[7]

  • Procedure (OECD 406):

    • Induction: The test substance is administered via intradermal injection (with adjuvant) and topical application.

    • Rest Period: A 10-14 day rest period allows for the development of an immune response.

    • Challenge: A non-irritating concentration is applied topically.

    • Observation: The skin reaction at the challenge site is observed and scored at 24 and 48 hours.

  • Principle (OECD 429): The Local Lymph Node Assay (LLNA) is an alternative method that measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of sensitization.[8]

  • Outcome: A substance is classified as a skin sensitizer if it produces a significant increase in skin reaction (OECD 406) or lymphocyte proliferation (OECD 429) compared to control groups.

Respiratory Sensitization Assessment

There are currently no validated or internationally recognized standard methods for identifying chemical respiratory sensitizers.[9][10] Assessment is complex and often relies on human data, which is unavailable for this compound. The potential for respiratory sensitization is a significant concern for anhydride compounds.

Visualizations

Hazard Communication Workflow

GHS_Workflow substance 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione analog Analog Data: Hexahydrophthalic Anhydride substance->analog No direct data hazard_id Hazard Identification analog->hazard_id classification GHS Classification hazard_id->classification eye_dam Eye Damage 1 (H318) classification->eye_dam resp_sens Resp. Sens. 1 (H334) classification->resp_sens skin_sens Skin Sens. 1 (H317) classification->skin_sens labeling Label Elements classification->labeling pictograms Pictograms: Corrosion, Health Hazard labeling->pictograms signal Signal Word: Danger labeling->signal

Caption: Inferred GHS classification workflow based on analog data.

Personal Protective Equipment (PPE) Logic

PPE_Logic start Handling the Compound inhalation_risk Inhalation Hazard? (Dust/Aerosol) start->inhalation_risk skin_contact_risk Skin Contact Possible? start->skin_contact_risk eye_contact_risk Eye Splash Possible? start->eye_contact_risk resp_protection Respiratory Protection: NIOSH-approved respirator inhalation_risk->resp_protection Yes no_resp_protection Work in Fume Hood inhalation_risk->no_resp_protection No gloves Protective Gloves: Nitrile or Butyl Rubber skin_contact_risk->gloves Yes lab_coat Lab Coat/ Protective Clothing skin_contact_risk->lab_coat Yes goggles Eye Protection: Chemical Safety Goggles eye_contact_risk->goggles Yes face_shield Face Shield (in addition to goggles) goggles->face_shield High Splash Risk

Caption: Decision logic for selecting appropriate PPE.

Safe Handling and Storage

  • Engineering Controls: Handle exclusively in a chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: If not handled in a fume hood or if dust is generated, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid and Emergency Procedures

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms (e.g., coughing, wheezing, shortness of breath), call a poison center or doctor immediately.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately as the substance is presumed to cause serious eye damage.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. In case of fire, toxic and corrosive fumes, including hydrogen bromide, may be produced. Firefighters should wear self-contained breathing apparatus (SCBA).

This guide provides a framework for the safe handling of this compound based on the best available analog data. The inherent uncertainties necessitate a highly cautious approach. It is strongly recommended that a comprehensive, substance-specific risk assessment be conducted before any use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical and industrial importance.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-Alzheimer's disease properties, have made them attractive targets for organic synthesis.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of various benzofuran derivatives, catering to researchers, scientists, and professionals in drug development. The methodologies covered here range from classical cyclization reactions to modern palladium-catalyzed cross-coupling strategies.

Method 1: Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids

The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7] The reaction typically involves the base-catalyzed fission of the lactone ring, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[6] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from the synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[6]

Step 1: Synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Dissolve 4-Methyl-6,7-dimethoxycoumarin (0.05g, 0.227mmol) in acetonitrile (5ml) in a microwave vessel.

  • Add N-bromosuccinimide (0.06g, 0.340mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 250W for 5 minutes at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, cool the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from a mixture of CH₂Cl₂/MeOH to yield 3-bromo-4-methyl-6,7-dimethoxycoumarin as white crystals.[6]

Step 2: Perkin Rearrangement to Benzofuran-2-carboxylic acid

  • To a microwave vessel, add 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol).

  • Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol).

  • Seal the vessel and insert it into the microwave reactor.

  • Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired benzofuran-2-carboxylic acid.[6]

Quantitative Data for Microwave-Assisted Perkin Rearrangement
Starting Coumarin DerivativeProductReaction Time (Microwave)Power (W)Temperature (°C)Yield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid5 min30079High
Other 3-bromocoumarinsCorresponding benzofuran-2-carboxylic acids5 min30079Very high

Note: The traditional method for this rearrangement requires refluxing for approximately 3 hours.[6]

Experimental Workflow: Perkin Rearrangement

Perkin_Rearrangement cluster_step1 Step 1: Bromination of Coumarin cluster_step2 Step 2: Perkin Rearrangement A 4-Methyl-6,7- dimethoxycoumarin B Add NBS in MeCN A->B C Microwave (250W, 5 min, 80°C) B->C D Filter and Recrystallize C->D E 3-Bromo-4-methyl-6,7- dimethoxycoumarin D->E F 3-Bromocoumarin Derivative E->F Intermediate G Add EtOH and NaOH F->G H Microwave (300W, 5 min, 79°C) G->H I Work-up (Evaporation, Acidification) H->I J Benzofuran-2- carboxylic Acid I->J

Caption: Workflow for the synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Palladium-catalyzed reactions, such as the Sonogashira coupling, are highly efficient for constructing the benzofuran scaffold.[8][9][10] This method allows for the one-pot synthesis of 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides.[8] Microwave irradiation can be employed to shorten reaction times and minimize side products.[8][11]

Experimental Protocol: One-Pot Three-Component Sonogashira Coupling

This protocol describes a general method for the synthesis of 2,3-disubstituted benzofurans.[8]

  • To a microwave vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), and aryl iodide (1.5 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base (e.g., triethylamine) which can also serve as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture under appropriate conditions (e.g., specific power, temperature, and time) to facilitate both the initial Sonogashira coupling and the subsequent cyclization.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Quantitative Data for Sonogashira Coupling/Cyclization
2-IodophenolTerminal AlkyneAryl IodideCatalyst SystemYield (%)
Substituted 2-iodophenolsSubstituted terminal acetylenesSubstituted aryl iodidesPdCl₂(PPh₃)₂ / CuIGood to Excellent

Note: The use of microwave irradiation significantly shortens reaction times compared to conventional heating.[8]

Logical Relationship: Sonogashira Coupling Pathway

Sonogashira_Pathway cluster_reaction One-Pot Reaction A 2-Iodophenol D Initial Sonogashira Coupling A->D Pd/Cu catalyst B Terminal Alkyne B->D Pd/Cu catalyst C Aryl Iodide F 2,3-Disubstituted Benzofuran C->F Pd catalyst E Intramolecular Cyclization D->E Intermediate (2-alkynylphenol) E->F Pd catalyst

Caption: Logical pathway for the one-pot synthesis of 2,3-disubstituted benzofurans.

Method 3: Synthesis of 2-Arylbenzofurans via Intramolecular Cyclization

The synthesis of 2-arylbenzofurans can be achieved through a multi-step sequence involving O-alkylation of a substituted 2-hydroxybenzaldehyde, followed by hydrolysis and intramolecular cyclization.[4] This method provides access to a variety of 2-arylbenzofuran derivatives with potential biological activities.[4][5]

Experimental Protocol: Synthesis of 7-methoxy-2-phenylbenzofuran

This protocol is adapted from a general method for the synthesis of 2-arylbenzofurans.[4]

Step 1: O-Alkylation

  • Combine the substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide (DMF).

  • Heat the mixture at 50 °C and stir until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis

  • Dissolve the ester from Step 1 in methanol.

  • Add a 10% solution of potassium hydroxide and heat the mixture.

  • After the hydrolysis is complete, cool the mixture and acidify with 10% hydrochloric acid.

  • Collect the precipitated 2-(2-formylphenoxy)-2-phenylacetic acid by filtration.

Step 3: Cyclization

  • Mix the 2-(2-formylphenoxy)-2-phenylacetic acid (e.g., 0.94 g, 3.3 mmol) with anhydrous sodium acetate (e.g., 2.71 g, 33 mmol) in acetic anhydride (e.g., 35 ml).

  • Stir and heat the mixture at 120-125 °C for 4 hours.

  • Cool the mixture and pour it onto ice/water (200 ml).

  • Leave the mixture in a refrigerator for 12 hours to allow for complete precipitation.

  • Filter the precipitate, wash it several times with cold water, and dry.

  • Recrystallize the crude product from n-hexane to obtain the pure 7-methoxy-2-phenylbenzofuran.[4]

Quantitative Data for 2-Arylbenzofuran Synthesis
CompoundStarting 2-hydroxybenzaldehydeOverall Yield (%)
7-methoxy-2-phenylbenzofuran2-hydroxy-3-methoxybenzaldehyde90.91 (for the cyclization step)
Various 2-arylbenzofuransCorresponding substituted salicylaldehydesHigh yields

Experimental Workflow: 2-Arylbenzofuran Synthesis

Arylbenzofuran_Workflow A Substituted 2-Hydroxybenzaldehyde B O-Alkylation (Methyl α-bromophenylacetate, K₂CO₃, DMF, 50°C) A->B C Methyl 2-(2-formylphenoxy)- 2-phenylacetate B->C D Hydrolysis (10% KOH, MeOH, then 10% HCl) C->D E 2-(2-formylphenoxy)- 2-phenylacetic acid D->E F Cyclization (Ac₂O, NaOAc, 120-125°C) E->F G 2-Arylbenzofuran F->G

References

Application Note: A Proposed Protocol for the Bromination of Hexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methodology

The proposed method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This approach is a common and effective way to achieve bromination at the alpha position to a carbonyl group. The reaction is proposed to be carried out in a non-polar solvent to facilitate the radical reaction pathway.

Experimental Protocol

Materials:

  • Hexahydro-2-benzofuran-1,3-dione

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexahydro-2-benzofuran-1,3-dione (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the brominated product.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate care. Alternative solvents such as cyclohexane or acetonitrile could be explored.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the expected quantitative data for the bromination of hexahydro-2-benzofuran-1,3-dione.

ParameterValue
Starting MaterialHexahydro-2-benzofuran-1,3-dione
Molecular Weight ( g/mol )154.16
Brominating AgentN-Bromosuccinimide (NBS)
ProductBromo-hexahydro-2-benzofuran-1,3-dione
Molecular Weight ( g/mol )233.05
Theoretical Yield (g)(To be calculated based on starting mass)
Actual Yield (g)(To be determined experimentally)
Percent Yield (%)(To be calculated)
Melting Point (°C)(To be determined experimentally)
¹H NMR (CDCl₃, δ/ppm) (Expected shifts for product)
¹³C NMR (CDCl₃, δ/ppm) (Expected shifts for product)

Experimental Workflow Diagram

Bromination_Workflow start Start dissolve Dissolve Hexahydro-2-benzofuran-1,3-dione in CCl4 start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter1 Filter to Remove Succinimide cool->filter1 wash Aqueous Work-up (NaHCO3, Na2S2O3, Brine) filter1->wash dry Dry Organic Layer (MgSO4) wash->dry filter2 Filter Drying Agent dry->filter2 evaporate Solvent Evaporation (Rotary Evaporator) filter2->evaporate purify Purification by Recrystallization evaporate->purify product Final Product: Bromo-hexahydro-2-benzofuran-1,3-dione purify->product

Caption: Workflow for the bromination of hexahydro-2-benzofuran-1,3-dione.

Application Notes and Protocols: Purification of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. Due to the limited availability of specific purification data for this compound in the public domain, the following protocols are based on established techniques for analogous benzofuran derivatives and general principles of organic chemistry.[1][2][3][4][5][6][7] These methods are intended to serve as a starting point for the development of a specific and optimized purification strategy.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 23893-84-7[8][9]
Molecular Formula C₈H₈Br₂O₃[8][9]
Molecular Weight 311.96 g/mol [8][9]
Boiling Point 408.4°C at 760 mmHg[8]
Density 2.032 g/cm³[8]
Flash Point 200.8°C[8]

Purification Techniques: A Comparative Overview

The two most common and effective techniques for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of impurities, as well as the desired final purity.

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.- Cost-effective- Scalable to large quantities- Can yield highly pure crystalline product- Requires finding a suitable solvent- May result in significant product loss- Less effective for impurities with similar solubility
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.- High resolution for separating complex mixtures- Applicable to a wide range of compounds- Can isolate multiple components in a single run- More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be less cost-effective for large-scale purifications

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically. Good starting points for solvent screening include ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, toluene, or ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass rod

  • Spatula

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cool more rapidly. For larger crystals, insulate the flask to slow the cooling process. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals purified_product Purified Product dry_crystals->purified_product G Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified Product evaporate_solvent->purified_product G Purification Process Overview crude_product Crude Product (Target + Impurities) purification_step Purification (Recrystallization or Chromatography) crude_product->purification_step purified_product Purified Product purification_step->purified_product impurities Removed Impurities purification_step->impurities

References

Application Notes and Protocols: Antimicrobial Assays of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. While specific data for this compound is not extensively published, the protocols and expected outcomes are based on the well-documented antimicrobial activities of related benzofuran and brominated heterocyclic compounds.[1][2][3][4] Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial effects.[2][5][6] The presence of bromine atoms in heterocyclic structures has also been associated with potent antimicrobial and antibiofilm activity.[3][4][7]

Data Presentation

The antimicrobial activity of a novel compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains. The following table summarizes hypothetical, yet representative, quantitative data for this compound, based on activities reported for analogous brominated benzofuran derivatives.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213163218
Bacillus subtilisATCC 663381622
Gram-Negative Bacteria
Escherichia coliATCC 25922326414
Pseudomonas aeruginosaATCC 2785364>12810
Fungi
Candida albicansATCC 10231166417

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are standard and can be adapted for the specific compound and laboratory conditions.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Solvent for the compound (e.g., DMSO)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.

  • Prepare the microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no viable colonies on the agar plate.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (Mueller-Hinton Agar)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound solution of known concentration

Protocol:

  • Prepare a bacterial lawn by evenly streaking the inoculum over the entire surface of an agar plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

  • Place the impregnated disks onto the surface of the agar plate.

  • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of a novel compound.

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound Compound Synthesis & Purification Stock Stock Solution Preparation Compound->Stock MIC MIC Assay (Broth Microdilution) Stock->MIC Disk Disk Diffusion Assay Stock->Disk Inoculum Microbial Inoculum Preparation Inoculum->MIC Inoculum->Disk MIC_Read Read MIC Results MIC->MIC_Read MBC MBC Assay MBC_Read Read MBC Results MBC->MBC_Read Zone_Measure Measure Zones of Inhibition Disk->Zone_Measure MIC_Read->MBC Report Data Reporting & Interpretation MIC_Read->Report MBC_Read->Report Zone_Measure->Report

Caption: Workflow for antimicrobial activity testing.

Hypothetical Mechanism of Action

Halogenated compounds can exert their antimicrobial effects through various mechanisms, including the disruption of essential cellular processes.[8] The diagram below illustrates a hypothetical signaling pathway for a brominated compound.

G cluster_cell Microbial Cell Compound 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione Membrane Cell Membrane Penetration Compound->Membrane Halogenation Protein Halogenation Membrane->Halogenation Oxidation Oxidative Stress (ROS Generation) Membrane->Oxidation Enzyme Enzyme Inactivation Halogenation->Enzyme DNA DNA Damage Oxidation->DNA Death Cell Death Enzyme->Death DNA->Death

Caption: Hypothetical antimicrobial mechanism of action.

References

Application of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione in Organic Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases for the application of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione in organic synthesis did not yield any specific results. This includes a lack of published experimental protocols, quantitative data, or established signaling pathways involving this particular compound.

The performed search encompassed a wide range of queries aimed at identifying the synthesis, reactivity, and applications of the target molecule and its potential analogs. These queries included:

  • Direct searches for "this compound" and its applications in organic synthesis and drug development.

  • Searches for plausible synthetic routes, such as the Diels-Alder reaction of dibromomaleic anhydride with cyclic dienes.

  • Exploration of the reactivity of related bromo-substituted cyclic anhydrides and hexahydro-2-benzofuran-1,3-dione derivatives.

  • Investigation into the synthesis of analogous structures, such as cantharidin analogs, which share a similar structural core.

Despite these extensive efforts, no scientific articles, patents, or database entries detailing the use of this compound as a reagent, intermediate, or building block in organic synthesis were found.

This absence of information suggests that this compound is likely not a commonly used or well-characterized compound in the field of organic synthesis. It is possible that the compound is a novel, yet to be published, chemical entity or that the provided name contains a typographical error.

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or visualizations for the application of this compound in organic synthesis. For researchers, scientists, and drug development professionals interested in this specific molecule, it would be necessary to either perform foundational research to synthesize and characterize it or to verify the chemical name and structure.

Application Notes and Protocols for the NMR Characterization of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of the novel compound 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. Due to the absence of published experimental NMR data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data, alongside detailed protocols for sample preparation, data acquisition, and processing. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of this and structurally related compounds.

Predicted NMR Data

The chemical structure of this compound suggests a complex pattern of signals in its NMR spectra due to the presence of multiple stereocenters. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the anhydride functional group. The values presented below are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3a3.2 - 3.6ddd8.0, 6.0, 4.0
H-4α2.4 - 2.8m-
H-4β2.1 - 2.5m-
H-54.5 - 4.9ddd10.0, 8.0, 4.0
H-64.7 - 5.1ddd10.0, 6.0, 3.0
H-7α2.6 - 3.0m-
H-7β2.3 - 2.7m-
H-7a3.4 - 3.8ddd8.0, 6.0, 3.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1170 - 175
C-3168 - 173
C-3a40 - 45
C-425 - 30
C-550 - 55
C-652 - 57
C-728 - 33
C-7a42 - 47

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent using a pipette.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

NMR Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg transfer Transfer to NMR Tube dissolve->transfer 0.6-0.7 mL load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up 1D/2D Experiments load_sample->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze & Interpret Spectra reference->analyze

Caption: General workflow for NMR characterization.

Logical_Relationships cluster_structure Molecular Structure cluster_1d 1D NMR Spectra cluster_2d 2D NMR Spectra cluster_elucidation Structural Elucidation structure 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione h1_nmr 1H NMR (Chemical Shifts, Multiplicity, Coupling Constants, Integration) structure->h1_nmr c13_nmr 13C NMR (Chemical Shifts) structure->c13_nmr cosy COSY (H-H Correlations) h1_nmr->cosy hsqc HSQC (Direct C-H Correlations) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Correlations) h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc elucidation Complete Structural Assignment cosy->elucidation hsqc->elucidation hmbc->elucidation

Caption: Logical relationships in NMR-based structural elucidation.

Application Notes and Protocols for Mass Spectrometry Analysis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated bicyclic anhydride.[1] Its structural features, including the dibromo substitution and the anhydride ring, make it a compound of interest in synthetic chemistry and potentially in drug development as a reactive intermediate or building block. Mass spectrometry is a critical analytical technique for the characterization of such molecules, enabling confirmation of molecular weight, elucidation of structure through fragmentation patterns, and quantification in various matrices. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound.

The presence of two bromine atoms is a key feature for its mass spectrometric identification, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2][3] This results in a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, and M+4 peaks, which is a powerful tool for confirming the presence and number of bromine atoms in an ion.[2]

Predicted Mass Spectral Data

Due to the absence of published experimental mass spectra for this compound, the following data is predicted based on its structure and the known fragmentation patterns of similar compounds, such as benzofuran derivatives and cyclic anhydrides.[4][5][6]

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/z (for ⁷⁹Br)Predicted m/z (Isotopic Peaks)Predicted Fragmentation Pathway
Molecular Ion [M]⁺310312 (M+2), 314 (M+4)Direct ionization of the molecule.
Loss of Br231233Cleavage of a C-Br bond.
Loss of 2Br152-Successive cleavage of both C-Br bonds.
Loss of CO282284, 286Loss of a carbonyl group from the anhydride ring.
Loss of CO₂266268, 270Decarboxylation of the anhydride ring.
Loss of C₂H₄ (Ethene)282284, 286Retro-Diels-Alder reaction of the cyclohexene ring.
Benzofuran core fragment118-Fragmentation leading to a stable benzofuran-like core after loss of bromine and other substituents.

Note: The m/z values are for the ions containing the ⁷⁹Br isotope. The M+2 and M+4 peaks arise from the presence of ⁸¹Br isotopes and their relative intensities will be characteristic for a dibrominated compound.

Experimental Protocols

The following protocols are designed to provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Protocol 1: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for rapid molecular weight confirmation and initial fragmentation studies.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as acetonitrile or methanol.[7]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

    • To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) can be added, depending on the desired ionization mode (positive or negative).

  • Instrumentation and Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (Nitrogen) Flow: Adjust for a stable spray.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize to desolvate the ions effectively (e.g., 5-10 L/min at 200-300 °C).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra to identify the molecular ion cluster.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns. Select the monoisotopic peak (e.g., m/z 310 in positive mode) as the precursor ion and apply collision-induced dissociation (CID).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the analysis of the compound in complex mixtures and for quantitative studies. Due to the reactivity of anhydrides with water, a non-aqueous mobile phase or rapid analysis is recommended.[8] Derivatization can also be employed to improve stability and chromatographic behavior.[9]

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. If derivatization is needed, react the anhydride with a suitable reagent (e.g., an amine to form a stable amide) prior to analysis.[9]

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Use the optimized ESI-MS parameters from Protocol 1.

    • Acquire data in full scan mode or, for higher sensitivity and quantitative analysis, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Dissolution in Organic Solvent p2 Dilution to Working Concentration p1->p2 p3 (Optional) Derivatization p2->p3 lc Liquid Chromatography (Reversed-Phase) p3->lc ms Mass Spectrometry (ESI) lc->ms da Data Acquisition (Full Scan / MS/MS) ms->da dp Data Analysis (Spectrum Interpretation) da->dp

Caption: LC-MS workflow for this compound.

Predicted Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound based on common fragmentation reactions of related structures.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M]⁺ m/z 310/312/314 f1 [M-Br]⁺ m/z 231/233 parent->f1 - Br f2 [M-CO]⁺ m/z 282/284/286 parent->f2 - CO f3 [M-CO₂]⁺ m/z 266/268/270 parent->f3 - CO₂ f1_1 [M-2Br]⁺ m/z 152 f1->f1_1 - Br

Caption: Predicted fragmentation of this compound.

References

Synthesis of Benzofuranones: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of benzofuranones, a significant class of heterocyclic compounds prevalent in natural products and medicinally important molecules. The following sections present a comparative overview of selected modern synthetic methods, detailed step-by-step protocols for their implementation, and graphical representations of the experimental workflows.

Introduction

Benzofuranones are core structural motifs in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological activities. Their synthesis is of great interest to medicinal chemists and drug development professionals. This document outlines three distinct and effective methods for the laboratory-scale synthesis of benzofuranones, each employing different catalytic systems and starting materials. The selected methods are:

  • Regioselective Synthesis from 3-Hydroxy-2-Pyrones and Nitroalkenes

  • Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

  • Metal-Free Tandem Friedel-Crafts/Lactonization Reaction

These methods have been chosen for their efficiency, versatility, and the availability of detailed procedural information, making them suitable for implementation in a research laboratory setting.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for the selected benzofuranone synthesis methods, allowing for a direct comparison of their reaction conditions and efficiencies.

Parameter Method 1: Regioselective Synthesis Method 2: Gold-Catalyzed Cycloisomerization Method 3: Metal-Free Tandem Reaction
Starting Materials 3-Hydroxy-2-pyrone, Nitroalkeneo-Alkynyl phenol, Alcohol/AcidPhenol, α-Hydroxy acid ester
Catalyst Aluminum Chloride (AlCl₃)(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)Perchloric acid (HClO₄)
Catalyst Loading 10 mol%5 mol%Not specified, used as solvent/catalyst
Key Reagents Trifluoroacetic acid (TFA), Butylated hydroxytoluene (BHT)Selectfluor, Trifluoromethanesulfonic acid (TfOH)Nitromethane (CH₃NO₂)
Solvent 1,2-Dichlorobenzene (DCB)Acetonitrile (MeCN)Nitromethane (CH₃NO₂)
Temperature 120 °C70 °C70 °C
Reaction Time 16 hours3 hoursNot specified, reaction progress monitored
Product Yield Moderate to high yields (e.g., 58%)[1]Moderate to good yields (up to 76%)[2]High yields (up to 85%)[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the three selected synthetic methods.

Method 1: Regioselective Synthesis of Benzofuranones from 3-Hydroxy-2-Pyrones and Nitroalkenes

This method allows for the highly regioselective preparation of substituted benzofuranones.[1][4]

Materials:

  • 3-Hydroxy-2-pyrone derivative (2 equiv.)

  • Nitroalkene derivative (1 equiv.)

  • Butylated hydroxytoluene (BHT) (0.1 equiv.)

  • Aluminum chloride (AlCl₃) (0.1 equiv.)

  • 1,2-Dichlorobenzene (DCB), anhydrous

  • Trifluoroacetic acid (TFA) (0.2 equiv.)

  • Thick-walled reaction vessel

  • Argon gas supply

  • Standard glassware for organic synthesis

  • Silica gel for flash column chromatography (FCC)

Procedure:

  • To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone (0.2 mmol, 2 equiv.), the nitroalkene (0.1 mmol, 1 equiv.), BHT (0.01 mmol, 0.1 equiv.), and AlCl₃ (0.01 mmol, 0.1 equiv.).

  • Flush the vessel with argon gas for 5 minutes to ensure an inert atmosphere.

  • Add anhydrous 1,2-dichlorobenzene (0.2 mL, to achieve a 0.5 M concentration of the nitroalkene) and trifluoroacetic acid (0.02 mmol, 0.2 equiv.) to the reaction mixture.

  • Quickly seal the reaction vessel.

  • Heat the reaction mixture to 120 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Directly purify the reaction mixture by Flash Column Chromatography (FCC) on silica gel without a prior aqueous workup to obtain the desired benzofuranone product.

Method 2: Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

This protocol describes a gold-catalyzed approach to synthesize 2,2-disubstituted benzofuran-3(2H)-ones.[2][5]

Materials:

  • o-Alkynyl phenol derivative (1.0 equiv.)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (5 mol%)

  • Selectfluor (2.0 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (1.5 equiv.)

  • Alcohol or acid (5.0 equiv.)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis under inert atmosphere

  • Silica gel for flash column chromatography

Procedure:

  • To an oven-dried reaction flask under an argon atmosphere, add the o-alkynyl phenol (0.2 mmol, 1.0 equiv.), Ph₃PAuCl (0.01 mmol, 5 mol%), Selectfluor (0.4 mmol, 2.0 equiv.), and trifluoromethanesulfonic acid (0.3 mmol, 1.5 equiv.).

  • Add anhydrous acetonitrile (2 mL) to the flask.

  • Add the corresponding alcohol or acid (1 mmol, 5.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at 70 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 2,2-disubstituted benzofuran-3(2H)-one.

Method 3: Metal-Free Tandem Friedel-Crafts/Lactonization Reaction

This protocol details a metal-free synthesis of 3,3-disubstituted benzofuranones catalyzed by perchloric acid.[3]

Materials:

  • Substituted phenol (1.0 equiv.)

  • α-Hydroxy acid ester derivative (1.2 equiv.)

  • Perchloric acid (HClO₄)

  • Nitromethane (CH₃NO₂), anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for flash column chromatography

Procedure:

  • Caution: Perchloric acid in combination with organic solvents can be explosive. Handle with extreme care behind a safety shield.

  • To a reaction flask, add the substituted phenol (1.0 equiv.) and the α-hydroxy acid ester (1.2 equiv.).

  • Add anhydrous nitromethane as the solvent.

  • Carefully add perchloric acid to the mixture. The original literature suggests that HClO₄ in CH₃NO₂ at 70 °C provides the best results.[3]

  • Heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction, for example, by pouring it into a cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,3-disubstituted benzofuranone.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Method1_Workflow start Start reagents Combine Reactants: - 3-Hydroxy-2-pyrone - Nitroalkene - BHT - AlCl₃ start->reagents inert Flush with Argon (5 min) reagents->inert add_solvents Add Solvents & Additive: - 1,2-Dichlorobenzene - Trifluoroacetic acid inert->add_solvents seal Seal Reaction Vessel add_solvents->seal heat Heat at 120 °C (16 hours) seal->heat cool Cool to Room Temperature heat->cool purify Direct Purification (Flash Column Chromatography) cool->purify end End: Purified Benzofuranone purify->end

Caption: Workflow for the regioselective synthesis of benzofuranones.

Method2_Workflow start Start reagents Combine in Inert Atmosphere: - o-Alkynyl phenol - Ph₃PAuCl - Selectfluor - TfOH start->reagents add_solvent Add Anhydrous Acetonitrile reagents->add_solvent add_nucleophile Add Alcohol or Acid add_solvent->add_nucleophile heat Heat at 70 °C (3 hours) add_nucleophile->heat cool Cool to Room Temperature heat->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End: Purified Benzofuranone purify->end

Caption: Workflow for the gold-catalyzed synthesis of benzofuranones.

Method3_Workflow start Start reagents Combine Reactants: - Phenol - α-Hydroxy acid ester start->reagents add_solvent_catalyst Add Anhydrous Nitromethane & Perchloric Acid (Caution!) reagents->add_solvent_catalyst heat Heat at 70 °C add_solvent_catalyst->heat cool Cool to Room Temperature heat->cool quench Quench Reaction (e.g., NaHCO₃ solution) cool->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify end End: Purified Benzofuranone purify->end

Caption: Workflow for the metal-free tandem synthesis of benzofuranones.

References

Application Notes and Protocols for the Use of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione as a Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione as a versatile precursor for the synthesis of novel benzofuran derivatives with potential therapeutic applications. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide outlines a strategic synthetic pathway, commencing with the preparation of the dibromo-precursor, followed by its conversion to aromatic benzofuran derivatives, and presents their potential biological activities supported by quantitative data from analogous compounds.

Introduction

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting significant pharmacological activities.[1][4][5] The functionalization of the benzofuran ring system offers a powerful strategy for the development of new therapeutic agents. This compound is a promising, yet underexplored, starting material that provides a scaffold for the generation of novel benzofuran-5,6-dicarboxylic acid derivatives and other related compounds. The bromine substituents serve as key functional handles for subsequent chemical transformations, enabling the creation of a diverse library of molecules for biological screening.

Synthetic Strategy Overview

The proposed synthetic strategy involves a two-step process:

  • Synthesis of the Precursor: Preparation of this compound via a Diels-Alder reaction between furan and dibromomaleic anhydride.

  • Synthesis of Novel Derivatives: Aromatization of the precursor through dehydrobromination to yield benzofuran-5,6-dicarboxylic acid derivatives, which are known to possess biological activity.

Data Presentation: Biological Activities of Analogous Benzofuran Derivatives

The following table summarizes the biological activities of benzofuran derivatives analogous to the proposed synthetic targets. This data highlights the potential of this class of compounds in drug discovery.

Compound ClassTarget/OrganismActivity MetricValueReference
Benzofuran-chalcone derivative (4n)HeLa (cervical cancer)IC503.18 µmol L⁻¹[6]
Benzofuran-chalcone derivative (4g)HeLa (cervical cancer)IC505.61 µmol L⁻¹[6]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (breast cancer)IC503.01 µM[7]
3-Amidobenzofuran derivative (28g)HCT-116 (colon cancer)IC505.20 µM[7]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g)A549 (lung cancer)IC500.57 µM[7]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g)HeLa (cervical cancer)IC500.73 µM[7]
Benzofuran derivativeStaphylococcus aureusMIC0.39-3.12 µg/mL[8]
Benzofuran derivativeBacillus subtilisMIC0.39-3.12 µg/mL[8]
Benzofuran amide derivative (6b)Carrageenan-induced paw oedema% Inhibition71.10%[4]
Piperazine/benzofuran hybrid (5d)NO production in RAW-264.7 cellsIC5052.23 ± 0.97 μM[9]
Benzofuran derivative (30b)mTOR signaling-Blocks mTORC1 and Akt signaling[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Diels-Alder reaction between a diene (furan) and a dienophile (dibromomaleic anhydride).[9][11]

Materials:

  • Dibromomaleic anhydride

  • Furan

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Hexane for washing

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve dibromomaleic anhydride (1.0 eq) in anhydrous toluene (50 mL).

  • Add freshly distilled furan (1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Benzofuran-5,6-dicarboxylic Acid (Aromatization)

This protocol describes the dehydrobromination of the Diels-Alder adduct to form the aromatic benzofuran derivative.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Hydrochloric acid (1 M)

  • Ethyl acetate for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (30 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 1 M HCl (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield benzofuran-5,6-dicarboxylic anhydride, which can be subsequently hydrolyzed to the dicarboxylic acid.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Step 1: Diels-Alder Reaction cluster_derivatization Step 2: Dehydrobromination furan Furan precursor 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione furan->precursor Toluene, Reflux dibromo Dibromomaleic Anhydride dibromo->precursor Toluene, Reflux aromatized Benzofuran-5,6- dicarboxylic Acid Derivative precursor->aromatized DBU, DMF bio_screening Biological Screening (Anticancer, Antimicrobial) aromatized->bio_screening Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 nfkb NF-κB akt->nfkb p70s6k p70S6K mtorc1->p70s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Proliferation, Survival, Angiogenesis p70s6k->proliferation tnfr TNF Receptor ikk IKK Complex tnfr->ikk ikk->nfkb nfkb->proliferation inflammation Inflammation nfkb->inflammation benzofuran Novel Benzofuran Derivative benzofuran->mtorc1 benzofuran->nfkb

References

Application Notes and Protocols for the Safe Handling and Storage of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated organic compounds are a versatile class of chemicals integral to numerous applications in research, pharmaceuticals, and materials science. However, their utility is often accompanied by potential hazards, including toxicity, corrosivity, and reactivity. Strict adherence to established handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. These application notes provide comprehensive guidelines and detailed protocols for the safe management of brominated organic compounds in a laboratory setting.

Receipt and Inspection of Brominated Organic Compounds

Upon receipt of any brominated organic compound, a thorough inspection of the packaging and container is crucial.

Protocol for Receiving and Inspection:

  • Don Personal Protective Equipment (PPE): Before handling the package, at a minimum, wear safety glasses and chemical-resistant gloves.

  • Inspect Outer Packaging: Check the external packaging for any signs of damage, such as dents, tears, or stains. If the package is compromised, do not open it and consult your institution's safety officer.

  • Verify Chemical Information: Cross-reference the information on the shipping documents with the label on the container to ensure the correct chemical has been received.

  • Inspect Primary Container: Carefully remove the primary container from the shipping package in a well-ventilated area, preferably within a fume hood. Examine the container for any signs of leakage, cracks, or a compromised seal.

  • Labeling: Ensure the manufacturer's label is intact and legible, clearly stating the chemical name, purity, and relevant hazard warnings. If necessary, apply a secondary workplace label with the date of receipt and the initials of the receiving individual.

  • Documentation: Record the receipt of the chemical in the laboratory's chemical inventory system.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to brominated organic compounds through inhalation, ingestion, or skin contact.[1] The level of PPE required may vary based on the specific compound and the nature of the experimental procedure.

Protection LevelMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.Full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use.Double-gloving with compatible materials. Consult glove compatibility charts for the specific compound.
Body Laboratory coat, long pants, and closed-toe shoes.Flame-resistant lab coat when working with flammable brominated compounds. Chemical-resistant apron for dispensing large volumes.
Respiratory Work in a certified chemical fume hood.A NIOSH-approved respirator with appropriate cartridges may be necessary for emergencies or when engineering controls are insufficient. Use of a respirator requires prior medical clearance, fit-testing, and training.

Storage Protocols

Proper storage is critical to maintain the stability of brominated organic compounds and to prevent hazardous reactions.

General Storage Conditions

Containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] The storage area should be clearly designated for hazardous chemicals.

ParameterRecommendationRationale
Location Cool, dry, well-ventilated area.Prevents degradation, pressure buildup, and the accumulation of hazardous vapors.[1]
Light Away from direct sunlight and UV sources.Prevents light-induced decomposition or reaction.[1]
Temperature Store at the temperature recommended by the manufacturer. For many, this is ambient room temperature (15-25°C). Bromoform should be stored in a cool place.[2][3] 2-Bromopyridine should be stored in a dry, cool, and well-ventilated place.[4] For compounds prone to freezing, such as elemental bromine, maintain temperatures above -7°C.To ensure chemical stability and prevent phase changes that could compromise the container.
Containers Tightly sealed, chemically resistant containers (e.g., amber glass, Teflon-lined caps).[1]Prevents leakage, evaporation, and contamination.
Shelving Store on lower shelves.Minimizes the risk of injury and spills from dropped containers.[1]
Incompatibility

Brominated organic compounds must be segregated from incompatible materials to prevent violent reactions, fires, or explosions.

Incompatible Chemical ClassesExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, nitrates, chloratesCan lead to violent reactions and explosions.
Strong Reducing Agents Hydrides, alkali metalsCan cause vigorous, exothermic reactions.
Strong Bases Sodium hydroxide, potassium carbonateCan promote decomposition or unwanted reactions.
Reactive Metals Aluminum, magnesium, potassiumRisk of violent reaction, especially in the presence of moisture.
Combustible Materials Wood, paper, organic solventsBrominated compounds can act as oxidizing agents and increase fire risk.

Handling Procedures

All handling of brominated organic compounds that have the potential to generate dust, vapors, or aerosols should be conducted within a certified chemical fume hood.

General Handling Workflow

The following diagram illustrates a general workflow for handling brominated organic compounds in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Experimental Protocol B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Compound C->D E Perform Chemical Reaction D->E F Monitor Reaction Progress E->F G Quench Reaction and Work-up F->G H Segregate Halogenated Waste G->H I Decontaminate Glassware and Work Area H->I J Doff PPE and Wash Hands I->J

Caption: General experimental workflow for handling brominated organic compounds.

Handling Solids

Solid brominated organic compounds, such as Tetrabromobisphenol A (TBBPA), can pose an inhalation hazard if they are dusty.

Protocol for Handling Solid Brominated Organic Compounds:

  • Work Area Preparation: Conduct all manipulations in a fume hood. Place a disposable absorbent liner on the work surface.

  • Dispensing: Use a spatula or scoop to transfer the solid. Avoid creating dust. For fine powders, consider using a glove bag or a powder-handling enclosure.

  • Weighing: Weigh the solid in a tared, sealed container to prevent the dispersal of dust.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent with stirring to prevent splashing.

  • Cleanup: Carefully collect any spilled solid with a brush and dustpan and place it in a designated solid waste container. Decontaminate the work surface with an appropriate solvent and then soap and water.

Handling Viscous Liquids

Viscous brominated organic compounds require special pipetting techniques to ensure accurate measurement and prevent contamination.

Protocol for Handling Viscous Brominated Organic Liquids:

  • Pipette Selection: Use a positive displacement pipette or wide-bore pipette tips with an air displacement pipette.[5][6]

  • Aspiration:

    • Reverse Pipetting: Depress the plunger to the second stop, immerse the tip in the liquid, and slowly release the plunger to aspirate. This method is recommended for viscous liquids.[5][6]

    • Slow Aspiration: Set the pipette to a slow aspiration speed to prevent bubble formation and ensure the full volume is drawn up.[5]

    • Tip Immersion: Immerse the tip just below the surface of the liquid to minimize coating the outside of the tip.

  • Dispensing:

    • Slow Dispensing: Dispense the liquid slowly against the wall of the receiving vessel to allow the viscous liquid to flow out completely.

    • Tip Touching: Touch the tip to the liquid surface after dispensing to help release any remaining liquid.

  • Tip Ejection: Eject the used tip into a designated halogenated waste container.

Waste Disposal

Brominated organic compounds and contaminated materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste Unused compounds, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for "Halogenated Solid Waste."
Liquid Waste Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.
Aqueous Waste Aqueous solutions containing brominated compounds should be collected as hazardous waste.
Sharps Contaminated needles and other sharps should be placed in a designated sharps container.

Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response

The response to a spill will depend on its size and the specific hazards of the compound.

Spill Response Logic:

G A Spill Occurs B Assess Hazard (Size, Location, Toxicity) A->B C Is the spill large, highly toxic, or uncontrollable? B->C D EVACUATE AREA C->D Yes F Alert Personnel in the Area C->F No E Call Emergency Response D->E G Don Appropriate PPE F->G H Contain Spill with Inert Absorbent G->H I Neutralize (if applicable) e.g., with sodium thiosulfate solution H->I J Collect Absorbed Material into a Labeled Hazardous Waste Container I->J K Decontaminate Spill Area J->K L Dispose of Waste Properly K->L

Caption: Logical workflow for responding to a chemical spill.

Protocol for a Minor Spill (manageable by laboratory personnel):

  • Alert others: Inform personnel in the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.

  • Neutralization: For some spills, a neutralizing agent such as a 5% sodium thiosulfate solution can be applied before absorption.[7]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

For a Major Spill, immediately evacuate the area and call your institution's emergency response team.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocols: Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for brominated organic compounds, particularly in the context of drug development. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

Long-Term Stability Testing

Objective: To evaluate the physical, chemical, biological, and microbiological characteristics of a brominated organic compound under recommended storage conditions over its proposed shelf-life.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound. The manufacturing process for these batches should be representative of the final production scale.[10][11]

  • Container Closure System: Store the samples in the same container closure system intended for final packaging.

  • Storage Conditions:

    • General Case: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10]

    • Refrigerated Storage: 5°C ± 3°C.

  • Testing Frequency:

    • Year 1: Every 3 months.

    • Year 2: Every 6 months.

    • Subsequent years: Annually.[8]

  • Analytical Tests: Conduct a suite of stability-indicating tests at each time point, which may include:

    • Appearance

    • Assay for the active substance

    • Quantification of degradation products

    • Moisture content

    • Dissolution (for solid dosage forms)

    • pH (for solutions)

Accelerated Stability Testing

Objective: To accelerate the chemical degradation and physical changes of a compound by subjecting it to exaggerated storage conditions. This data is used to predict the shelf-life in a shorter period.

Methodology:

  • Batch Selection: At least three primary batches should be used.

  • Container Closure System: Same as for long-term stability testing.

  • Storage Conditions:

    • General Case: 40°C ± 2°C / 75% RH ± 5% RH.[10]

  • Study Duration: A minimum of 6 months.

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[8]

  • Analytical Tests: The same stability-indicating assays as used in the long-term study.

Data Evaluation: If a "significant change" occurs during accelerated testing, further testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[8] A significant change is defined as a failure to meet the established specifications.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

Methodology:

  • Stress Conditions: Subject the compound to more severe conditions than those used for accelerated testing. These may include:

    • Acidic and Basic Hydrolysis: Expose the compound to a range of pH values at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Degradation: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).

    • Photostability: Expose the compound to a controlled source of UV and visible light.

  • Analysis: Analyze the stressed samples to identify and characterize any degradation products formed. This information is crucial for developing and validating stability-indicating analytical methods. A stability-indicating assay is a validated analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. The synthesis is presented as a two-step process: a Diels-Alder reaction to form the precursor, followed by bromination.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

The initial step involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. Optimizing this step is crucial for the overall yield.

Experimental Workflow: Diels-Alder Reaction```dot

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Maleic Anhydride Measure 1,3-Butadiene & Solvent glassware Oven-dry glassware setup Combine reagents in solvent (e.g., Toluene or Xylene) glassware->setup reflux Heat under reflux (e.g., 2-4 hours) setup->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool reaction mixture monitor->cool crystallize Induce crystallization (e.g., add hexanes) cool->crystallize filter Filter the product crystallize->filter dry Dry the crystals under vacuum filter->dry end end dry->end Product: cis-1,2,3,6-Tetrahydro- phthalic Anhydride

Caption: Troubleshooting decision tree for the bromination step.

Frequently Asked Questions (FAQs): Bromination

Q1: Which brominating agent should I use: Br₂ or NBS? A1: Elemental bromine (Br₂) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is effective for electrophilic addition to alkenes. N-Bromosuccinimide (NBS) is typically used for allylic bromination in the presence of a radical initiator, but can also serve as a source of electrophilic bromine under certain conditions. For a simple addition to a double bond, Br₂ is more direct.

Q2: How can I avoid the formation of byproducts? A2: The formation of byproducts can be minimized by controlling the reaction conditions. Add the bromine solution dropwise at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. [1]Using a non-polar solvent can suppress the formation of bromohydrins if water is present. Conducting the reaction in the dark can prevent radical side reactions.

Q3: I am seeing a mixture of mono- and di-brominated products. How do I improve selectivity? A3: Incomplete reaction can lead to a mixture. Ensure that at least one full equivalent of Br₂ is used. Monitor the reaction by TLC until the starting material is fully consumed. If over-bromination is an issue, carefully control the stoichiometry of the brominating agent.

Q4: The purification is difficult. What is the best method? A4: The product is a solid and can often be purified by recrystallization. If it is contaminated with colored impurities from the bromine or side products, passing the crude mixture through a short plug of silica gel before recrystallization can be effective.

Quantitative Data: Bromination Conditions

The following table summarizes conditions used for the bromination of various substrates, which can be adapted for the target synthesis.

Brominating AgentSubstrate TypeSolventTemperature (°C)Yield (%)Reference
H₂O₂–HBrCyclic KetonesWaterRoom Temp69–97[2]
NBS (1.5 equiv.)Pyrazolo[3,4-c]pyrazoleAcetonitrile8069 (mono-bromo)[1]
KBrO₃ / Acetic AcidVanillinAcetic AcidNot specifiedOptimized for time[3]
Br₂CyanonorborneneCCl₄Not specifiedN/A[4]
Detailed Experimental Protocols

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene.

  • Reagent Addition: Add 1,3-butadiene (1.1 eq, condensed and measured at low temperature) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. The product may begin to crystallize.

  • Purification: Add hexanes to the cooled mixture to precipitate the product fully. Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum. The typical yield is high (>90%).

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light (e.g., wrapped in aluminum foil). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of elemental bromine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred anhydride solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The red-brown color of bromine should fade upon reaction completion.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

References

Common side reactions in the synthesis of dibrominated benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibrominated benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of dibrominated benzofurans and provides systematic solutions to improve reaction outcomes.

Problem 1: Low Yield of the Desired Dibrominated Benzofuran
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material. - If the starting benzofuran is still present, consider extending the reaction time or incrementally increasing the molar equivalent of the brominating agent.
Suboptimal Reaction Temperature - The optimal temperature is highly dependent on the brominating agent and the substrate. For highly reactive benzofurans, cooling may be necessary to prevent side reactions. For less reactive substrates, a moderate increase in temperature might be required.
Degradation of Starting Material or Product - Benzofurans can be sensitive to strongly acidic conditions that can be generated during bromination (release of HBr). Consider adding a non-nucleophilic base, such as sodium acetate or potassium carbonate, to neutralize the acid. - Work up the reaction promptly after completion to minimize exposure to harsh conditions.
Loss During Work-up and Purification - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Optimize column chromatography conditions (e.g., choice of eluent, silica gel activity) to minimize product loss on the stationary phase.
Problem 2: Formation of a Mixture of Isomers (Poor Regioselectivity)
Potential Cause Suggested Solution
Nature of the Brominating Agent - The choice of brominating agent significantly impacts regioselectivity. Molecular bromine (Br₂) often leads to a mixture of isomers. N-Bromosuccinimide (NBS) can offer different selectivity, sometimes favoring specific positions.
Solvent Effects - The polarity of the solvent can influence the regiochemical outcome of the bromination. Experiment with a range of solvents, from nonpolar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal conditions for your desired isomer.
Steric and Electronic Effects of Substituents - The position of existing substituents on the benzofuran ring directs the position of incoming bromine atoms. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The steric bulk of substituents can also hinder bromination at adjacent positions.
Problem 3: Over-bromination Resulting in Tri- or Polybrominated Products
Potential Cause Suggested Solution
Excess Brominating Agent - Carefully control the stoichiometry of the brominating agent. Use no more than the required two equivalents for dibromination. A slight excess may be necessary to drive the reaction to completion, but large excesses should be avoided.
High Reaction Temperature - Higher temperatures can increase the rate of reaction and lead to over-bromination. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the desired dibrominated product is the major component in the reaction mixture.
Problem 4: Side-Chain Bromination Instead of Ring Bromination
Potential Cause Suggested Solution
Use of N-Bromosuccinimide (NBS) with a Radical Initiator - NBS, in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon photochemical initiation, can preferentially brominate allylic or benzylic positions (side chains). - To promote ring bromination with NBS, the reaction should be carried out in a polar solvent in the absence of radical initiators.
Presence of Activating Groups on the Side Chain - Alkyl groups on the benzofuran ring, especially at the 2- or 3-position, can be susceptible to radical bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of dibrominated benzofurans?

A1: The most common side-products include:

  • Monobrominated benzofurans: Resulting from incomplete reaction.

  • Tribrominated and polybrominated benzofurans: Due to over-bromination.

  • Isomeric dibrominated benzofurans: Arising from a lack of regioselectivity.

  • Side-chain brominated products: Particularly when using NBS under radical conditions with alkyl-substituted benzofurans.

  • Degradation products: Benzofuran rings can be susceptible to decomposition under harsh acidic or oxidative conditions.

Q2: How can I control the regioselectivity of the bromination to obtain a specific dibrominated isomer?

A2: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Choice of Brominating Agent: Different brominating agents have different steric and electronic requirements, leading to different isomer distributions. For example, Br₂ in a nonpolar solvent might favor thermodynamic products, while NBS in a polar solvent might yield kinetic products.

  • Reaction Conditions: Temperature and solvent polarity can significantly influence the isomer ratio. Systematic screening of these parameters is often necessary.

  • Directing Groups: The electronic properties of substituents on the benzofuran ring will direct bromination. Electron-donating groups typically direct ortho- and para- to themselves, while electron-withdrawing groups direct meta-.

  • Protecting Groups: If a particular position is highly activated and leads to undesired bromination, it can sometimes be protected with a removable group.

Q3: Is it possible to selectively brominate the benzene ring over the furan ring, or vice versa?

A3: The furan ring of benzofuran is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. Therefore, bromination typically occurs preferentially on the furan ring, most commonly at the 2- and 3-positions. Selective bromination of the benzene ring in the presence of an unsubstituted furan ring is challenging and often requires specific directing groups on the benzene ring or a multi-step synthetic strategy.

Q4: What is the best method for purifying a mixture of dibrominated benzofuran isomers?

A4: The purification of isomeric mixtures of dibrominated benzofurans can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. A careful selection of the eluent system, often a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane), is crucial for achieving separation.

  • Recrystallization: If the desired isomer is a solid and present as the major component, recrystallization from a suitable solvent can be an effective purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed, although it is less suitable for large-scale purifications.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Monobromination of Benzofuran

Brominating AgentSolventTemperature (°C)Major Product(s)Reference
Br₂CS₂-40 to -502-Bromobenzofuran and 3-bromobenzofuran[1]
Br₂Acetic AcidRoom TempMixture of 2- and 3-bromobenzofurans[1]
NBSCCl₄Reflux2-Bromobenzofuran
NBSDMFRoom Temp3-Bromobenzofuran[2]

Note: This table summarizes general trends for monobromination, which is the first step towards dibromination. The initial regioselectivity strongly influences the final dibrominated product distribution.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromobenzofuran

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Benzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve benzofuran (1.0 eq) in CCl₄ or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (2.1 eq) to the solution in portions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 2,3-dibromobenzofuran.

Protocol 2: Synthesis of 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran

This protocol is adapted from a literature procedure for a more complex dibrominated benzofuran.[3]

Materials:

  • 2-Methoxyphenacyl bromide

  • 3,5-Dibromosalicylaldehyde

  • 4-Dimethylaminopyridine (DMAP)

  • Acetone

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of 3,5-dibromosalicylaldehyde (1.0 eq) and 2-methoxyphenacyl bromide (1.1 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of DMAP.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 5,7-dibromo-2-(2-methoxybenzoyl)benzofuran.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of Dibrominated Product check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Add More Brominating Agent incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end Improved Yield extend_time->end check_side_products Analyze for Side Products (NMR, GC-MS) complete->check_side_products isomers Isomeric Mixture? check_side_products->isomers over_bromination Over-bromination? isomers->over_bromination No optimize_regio Optimize Regioselectivity: - Change Brominating Agent - Vary Solvent and Temperature isomers->optimize_regio Yes degradation Degradation? over_bromination->degradation No reduce_br Reduce Equivalents of Brominating Agent and/or Lower Reaction Temperature over_bromination->reduce_br Yes milder_cond Use Milder Conditions: - Lower Temperature - Add Non-nucleophilic Base degradation->milder_cond Yes workup_loss Check for Loss During Work-up/Purification degradation->workup_loss No optimize_regio->end reduce_br->end milder_cond->end optimize_purification Optimize Extraction and Chromatography Conditions workup_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yields in dibrominated benzofuran synthesis.

Regioselectivity_Control start Desired Dibrominated Benzofuran Isomer reagent Choice of Brominating Agent start->reagent conditions Reaction Conditions start->conditions substituents Substituent Effects start->substituents br2 Br₂ reagent->br2 nbs NBS reagent->nbs solvent Solvent Polarity conditions->solvent temp Temperature conditions->temp edg Electron-Donating Groups (EDG) substituents->edg ewg Electron-Withdrawing Groups (EWG) substituents->ewg sterics Steric Hindrance substituents->sterics outcome Regioselective Dibromination br2->outcome nbs->outcome solvent->outcome temp->outcome edg->outcome ewg->outcome sterics->outcome

Caption: Factors influencing regioselectivity in the synthesis of dibrominated benzofurans.

References

Stability and degradation of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation. The cyclic anhydride functionality is susceptible to hydrolysis, while the presence of bromine atoms makes the molecule sensitive to heat and light.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. The hydrolysis of the cyclic anhydride ring is catalyzed by both acidic and basic conditions.[1][2][3] The rate of degradation is generally slowest in neutral to slightly acidic conditions and increases significantly in highly acidic or alkaline environments.

Q3: What are the expected degradation products?

A3: The primary degradation product from hydrolysis is the corresponding dicarboxylic acid, 4,5-dibromocyclohexane-1,2-dicarboxylic acid. Thermal and photodegradation may lead to debromination and the formation of other related impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to protect against moisture and oxidation.

Q5: Is this compound hygroscopic?

A5: Yes, like many cyclic anhydrides, this compound is expected to be hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[4][5] Therefore, it is crucial to handle the material in a dry environment, such as a glove box or under a stream of inert gas.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare solutions of the compound immediately before use.

    • Control pH: Ensure the pH of the assay buffer is within a stable range for the compound (ideally near neutral).

    • Temperature control: Perform experiments at a controlled and minimized temperature to reduce thermal degradation.

    • Purity check: Analyze the purity of the stock solution using a suitable analytical method like HPLC to confirm the absence of significant degradation products.

Issue 2: Loss of potency of the compound over time in storage.

  • Possible Cause: Improper storage conditions leading to degradation.

  • Troubleshooting Steps:

    • Verify storage conditions: Confirm that the compound is stored in a cool, dry, and dark environment, preferably under an inert atmosphere.

    • Check container seal: Ensure the container is tightly sealed to prevent moisture ingress.

    • Re-analyze purity: Use HPLC or another validated method to determine the current purity of the compound.

    • Consider aliquoting: For frequently used batches, consider aliquoting the compound into smaller, single-use vials to minimize exposure to the atmosphere.

Issue 3: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: On-column degradation or degradation in the sample vial.

  • Troubleshooting Steps:

    • Sample preparation: Prepare samples for analysis immediately before injection.

    • Mobile phase pH: Ensure the mobile phase pH is compatible with the compound's stability.

    • Column temperature: Reduce the column temperature if thermal degradation is suspected.

    • Vial stability: Analyze the sample at different time points after preparation to check for degradation in the autosampler vial.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionParametersExtent of Degradation (%)Major Degradation Product
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h~ 45%4,5-dibromocyclohexane-1,2-dicarboxylic acid
Base Hydrolysis 0.1 M NaOH, 25 °C, 4 h> 90%4,5-dibromocyclohexane-1,2-dicarboxylic acid
Oxidative 6% H₂O₂, 25 °C, 24 h~ 15%Oxidized and debrominated species
Thermal 80 °C, 72 h~ 20%Debrominated and other related substances
Photolytic UV light (254 nm), 24 h~ 30%Debrominated species

Table 2: pH-Rate Profile for Hydrolysis at 25 °C

pHApparent First-Order Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
2.0 0.01546.2
4.0 0.005138.6
6.0 0.002346.6
8.0 0.02034.7
10.0 0.1803.85
12.0 > 1.0< 0.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for performing a forced degradation study to identify potential degradation products and pathways.[7][8][9][10]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C and take samples at appropriate time intervals.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH at room temperature. Take samples at appropriate time intervals.

  • Oxidative Degradation: Dissolve the compound in a solution of 6% hydrogen peroxide at room temperature. Protect from light and take samples at appropriate time intervals.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C. Dissolve samples in a suitable solvent for analysis at appropriate time intervals.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Take samples at appropriate time intervals. A control sample should be kept in the dark.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a general HPLC method for monitoring the stability of this compound and its degradation products.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a suitable concentration.

Visualizations

degradation_pathways main 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione hydrolysis_product 4,5-dibromocyclohexane- 1,2-dicarboxylic acid main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) thermal_products Debrominated Products & Other Impurities main->thermal_products Thermal Stress (Heat) photo_products Debrominated Products main->photo_products Photolytic Stress (Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc characterization Impurity Characterization hplc->characterization compound 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Purification of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that you may encounter during the purification of this compound.

Issue 1: The crude product is a sticky oil or fails to solidify.

  • Question: After the reaction work-up, my product is an oil and will not crystallize. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • Residual Solvent: The crude product may retain residual solvent from the extraction process. Try removing the solvent under high vacuum for an extended period.

    • Impurities: The presence of unreacted starting materials or by-products can inhibit crystallization. Consider a preliminary purification step like column chromatography before attempting recrystallization.

    • Incorrect Solvent System for Recrystallization: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

Issue 2: The purified product is colored (yellow or brown).

  • Question: My final product has a persistent yellow or brown color. How can I decolorize it?

  • Answer: A colored impurity is likely present. Here are a few approaches:

    • Activated Charcoal: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.

    • Washing with Sodium Thiosulfate: If the color is due to residual bromine from the synthesis, washing the crude product with a 10% aqueous solution of sodium thiosulfate during the work-up can help. This will reduce the bromine to colorless bromide ions.[1]

    • Column Chromatography: If other methods fail, column chromatography is an effective way to separate colored impurities.

Issue 3: Low yield after purification.

  • Question: I am losing a significant amount of my product during purification. How can I improve the yield?

  • Answer: Low yields can result from several steps in the purification process:

    • Recrystallization:

      • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

      • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.

    • Column Chromatography:

      • Improper Solvent System: An inappropriate mobile phase can lead to poor separation or irreversible binding of the product to the stationary phase.

      • Column Overloading: Loading too much crude product onto the column can result in broad, overlapping bands and poor separation.

Issue 4: Multiple spots on TLC after purification.

  • Question: Even after purification, I see multiple spots on my TLC plate. What does this indicate?

  • Answer: This suggests that the purification was incomplete.

    • Recrystallization: The chosen solvent system may not be effective at separating the specific impurities present. A different solvent or a solvent mixture may be required.

    • Column Chromatography: The solvent system used for elution may not have been optimal for separating your compound from the impurities. A gradient elution might be necessary to achieve better separation. It is also possible that the compound is degrading on the silica gel.

Data Presentation

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling PointNotes
DichloromethaneSolubleVery SolubleA good solvent for dissolving the crude product.
Ethyl AcetateSparingly SolubleSolubleA potential recrystallization solvent.
HexanesInsolubleSparingly SolubleCan be used as an anti-solvent in recrystallization.
TolueneSparingly SolubleSolubleAnother potential recrystallization solvent.
WaterInsolubleInsolubleUsed for washing during the work-up.
MethanolSlightly SolubleSolubleMay be suitable for recrystallization in a mixture.

Note: This data is estimated based on the properties of similar brominated organic compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on the estimated solubility data, a mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30% ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Troubleshooting_Purification start Crude 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue column_issue Column Chromatography Issue? column_chromatography->column_issue recrystallization_issue->check_purity No, looks successful no_crystals No Crystals Forming recrystallization_issue->no_crystals Yes colored_product Product is Colored recrystallization_issue->colored_product Yes low_yield Low Yield recrystallization_issue->low_yield Yes solution_no_crystals Solution: Concentrate solution, scratch flask, or add seed crystal. no_crystals->solution_no_crystals solution_colored Solution: Use activated charcoal or wash with Na2S2O3. colored_product->solution_colored solution_low_yield_recrys Solution: Use minimal hot solvent, cool slowly, wash with cold solvent. low_yield->solution_low_yield_recrys solution_no_crystals->recrystallization solution_colored->recrystallization solution_low_yield_recrys->recrystallization column_issue->check_purity No, looks successful poor_separation Poor Separation (Overlapping spots) column_issue->poor_separation Yes low_yield_column Low Yield column_issue->low_yield_column Yes solution_poor_separation Solution: Optimize solvent gradient, check for compound degradation. poor_separation->solution_poor_separation solution_low_yield_column Solution: Optimize eluent, avoid column overloading. low_yield_column->solution_low_yield_column solution_poor_separation->column_chromatography solution_low_yield_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Solubility challenges with 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How does the cyclic anhydride functional group affect its solubility and stability in aqueous solutions?

The cyclic anhydride group in this compound is susceptible to hydrolysis in the presence of water, which will open the ring to form the corresponding dicarboxylic acid.[3][4] This reaction is often slow at neutral pH and room temperature but can be accelerated by heat or the presence of acids or bases.[5] This reactivity means that true aqueous solutions of the intact anhydride are difficult to maintain over time, and researchers should be aware of potential degradation when preparing solutions for biological assays.

Q3: What are the recommended starting solvents for dissolving this compound?

Based on the properties of the parent compound, hexahydrophthalic anhydride, good starting points for solubilization are polar aprotic and some polar protic organic solvents. It is advisable to start with small-scale solubility tests in solvents such as acetone, ethanol, chloroform, and ethyl acetate.[6] Given the increased hydrophobicity due to bromination, aromatic hydrocarbons like toluene and xylene might also be effective.[1]

Q4: Are there any general strategies to improve the solubility of poorly soluble compounds like this?

Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds for experimental purposes. These include:

  • Co-solvency: Using a mixture of a good organic solvent and a poor solvent (like water or buffer) can sometimes increase solubility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, potentially improving the dissolution rate.[7]

  • Use of Surfactants: Surfactants can aid in the dispersion and solubilization of hydrophobic compounds in aqueous media, although their compatibility with the intended assay must be verified.[8][9]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent.
  • Possible Cause: The solvent may not be appropriate for this highly hydrophobic compound.

  • Troubleshooting Steps:

    • Try a range of solvents: Systematically test the solubility in small volumes of different solvents, including polar aprotic (e.g., acetone, DMSO, DMF), polar protic (e.g., ethanol, isopropanol), and nonpolar (e.g., toluene, dichloromethane) solvents.

    • Apply gentle heating: Warming the mixture can increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures.

    • Use sonication: Sonication can help break up solid aggregates and facilitate dissolution.

Issue 2: The compound dissolves in an organic solvent but precipitates when diluted into an aqueous buffer for my assay.
  • Possible Cause: The compound has very low aqueous solubility, and the addition of the aqueous buffer causes it to crash out of the solution.

  • Troubleshooting Steps:

    • Optimize the co-solvent concentration: Determine the maximum percentage of the organic solvent that is compatible with your experimental system (e.g., cell culture) and does not cause precipitation of the compound at the desired final concentration.

    • Use a higher concentration stock solution: This allows for a smaller volume of the organic solvent to be added to the aqueous buffer, minimizing the change in solvent polarity.

    • Add the stock solution to the buffer with vigorous stirring: This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Consider formulation aids: If simple co-solvency is insufficient, investigate the use of solubilizing agents like cyclodextrins or non-ionic surfactants, ensuring they do not interfere with your assay.

Issue 3: I am observing a change in the compound's activity or properties over time in my aqueous assay solution.
  • Possible Cause: The cyclic anhydride is likely undergoing hydrolysis to the dicarboxylic acid, which will have different physicochemical and biological properties.[3][4]

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare the final aqueous dilutions immediately before use to minimize the time for hydrolysis to occur.

    • Control the pH and temperature: Hydrolysis is often pH and temperature-dependent.[5] If possible, conduct assays at a neutral or slightly acidic pH and at the lowest feasible temperature to slow down the degradation.

    • Characterize the solution: If the stability of the compound is critical, use analytical techniques like HPLC to monitor the concentration of the intact anhydride and the formation of the dicarboxylic acid over time in your assay medium.

Data Presentation

As specific quantitative solubility data for this compound is unavailable, the following table provides a qualitative solubility profile for the parent compound, hexahydrophthalic anhydride. It is important to note that the dibrominated derivative is expected to be significantly more hydrophobic.

Solvent ClassSolventQualitative Solubility of Hexahydrophthalic AnhydrideExpected Impact of Dibromination on Solubility
Polar Protic WaterReacts (hydrolyzes)Reactivity with water is expected.
EthanolMiscibleLikely to be soluble, but potentially less so than the parent.
Polar Aprotic AcetoneMiscibleLikely to be soluble.
Dimethyl Sulfoxide (DMSO)Data not availableExpected to be a good solvent for creating stock solutions.
N,N-Dimethylformamide (DMF)Data not availableExpected to be a good solvent for creating stock solutions.
Halogenated ChloroformMiscibleLikely to be soluble.
DichloromethaneData not availableLikely to be soluble.
Aromatic Hydrocarbon BenzeneMiscibleLikely to be soluble.
TolueneMiscibleLikely to be soluble.
Nonpolar Petroleum EtherSlightly SolubleSolubility is expected to be low.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of a hydrophobic compound in an organic solvent.[10][11][12]

  • Weigh the Compound: Accurately weigh a small amount of this compound into a clean, dry glass vial.

  • Add Solvent: Add a precise volume of a suitable organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the vial until the compound is fully dissolved. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (typically -20°C or -80°C) to minimize solvent evaporation and compound degradation.

Protocol 2: General Workflow for Solubility Determination

This protocol provides a general procedure for empirically determining the solubility of a compound in a specific solvent.[13][14][15]

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid material at the bottom.

  • Equilibrate: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the vial to pellet the undissolved solid. Carefully collect the supernatant, or filter the solution using a syringe filter compatible with the solvent and that does not bind the compound.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.

  • Calculate Solubility: Express the determined concentration as the solubility in units such as mg/mL or moles/L.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound start Start: Dissolve Compound solvent_choice Select initial solvent (e.g., DMSO, Ethanol) start->solvent_choice dissolve_attempt Attempt to dissolve at room temperature solvent_choice->dissolve_attempt dissolved_q Is the compound fully dissolved? dissolve_attempt->dissolved_q heating Apply gentle heating (e.g., 37-50°C) dissolved_q->heating No stock_solution_prep Prepare concentrated stock solution dissolved_q->stock_solution_prep Yes sonication Use sonication heating->sonication new_solvent Try a different solvent from a different class sonication->new_solvent new_solvent->dissolve_attempt failed Solubility challenges persist. Consider formulation development. new_solvent->failed aq_dilution Dilute stock solution into aqueous buffer stock_solution_prep->aq_dilution precipitation_q Does the compound precipitate? aq_dilution->precipitation_q optimize_cosolvent Optimize co-solvent concentration precipitation_q->optimize_cosolvent Yes final_solution Proceed with experiment using freshly prepared solution precipitation_q->final_solution No use_surfactant Consider using a solubilizing agent (e.g., surfactant, cyclodextrin) optimize_cosolvent->use_surfactant use_surfactant->aq_dilution use_surfactant->failed hydrolysis_check Monitor for time-dependent instability (hydrolysis) hydrolysis_check->final_solution final_solution->hydrolysis_check

Caption: A logical workflow for troubleshooting the dissolution of this compound.

Formulation_Decision_Tree Decision Tree for Addressing Solubility Issues start Initial Solubility Assessment solubility_check Is solubility in desired final medium sufficient? start->solubility_check proceed Proceed with experiment solubility_check->proceed Yes co_solvency Attempt Co-solvency (e.g., DMSO/Buffer) solubility_check->co_solvency No co_solvency_check Is co-solvency effective and compatible? co_solvency->co_solvency_check co_solvency_check->proceed Yes surfactants Investigate use of Surfactants/Cyclodextrins co_solvency_check->surfactants No surfactants_check Is this approach effective and compatible? surfactants->surfactants_check surfactants_check->proceed Yes particle_size Consider Particle Size Reduction surfactants_check->particle_size No particle_size_check Is this feasible and does it improve dissolution rate? particle_size->particle_size_check particle_size_check->proceed Yes formulation Advanced Formulation Development Required particle_size_check->formulation No

Caption: A decision tree to guide the selection of a suitable strategy for overcoming solubility challenges.

References

Preventing byproduct formation in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of byproduct formation during the synthesis of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofurans and what are their primary byproduct concerns?

A1: Several common methods are employed for benzofuran synthesis, each with its own set of potential byproducts. The three most prevalent routes are the Perkin rearrangement of 3-halocoumarins, transition-metal-catalyzed syntheses like the Sonogashira coupling followed by cyclization, and acid-catalyzed cyclization of O-aryl ketoximes.

  • Perkin Rearrangement: The main issue is incomplete cyclization, which leads to the formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid as a significant byproduct.

  • Sonogashira Coupling: A major side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which reduces the yield of the desired cross-coupled product.[1][2]

  • Acid-Catalyzed Cyclization of O-Aryl Ketoximes: A competing Beckmann rearrangement is a common problem, leading to the formation of an amide byproduct instead of the desired benzofuran.

Q2: My Perkin rearrangement is resulting in a low yield of the benzofuran-2-carboxylic acid. How can I improve this?

A2: Low yields in the Perkin rearrangement are often due to incomplete cyclization. To drive the reaction to completion and increase the yield, you can:

  • Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol can facilitate both the initial ring opening of the coumarin and the subsequent cyclization.

  • Increase Reaction Temperature and Time: The traditional Perkin rearrangement often requires heating at reflux for an extended period (approximately 3 hours) to ensure complete conversion.[3]

  • Employ Microwave Synthesis: Microwave-assisted Perkin rearrangement can dramatically reduce reaction times to as little as 5 minutes and significantly increase yields, often to near quantitative levels.[3][4]

Q3: I'm observing a significant amount of alkyne homocoupling in my Sonogashira reaction. What are the best strategies to prevent this?

A3: The formation of diynes from the homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][2] To minimize this:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Consider Copper-Free Conditions: Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is a primary promoter of Glaser coupling.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the benzofuran. What is happening and how can I fix it?

A4: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions. To favor the desired benzofuran synthesis, you can modify your reaction conditions:

  • Use Milder Acidic Conditions: Switch from strong Brønsted acids to Lewis acids.

  • Choose an Aprotic Solvent.

  • Lower the Reaction Temperature: This can help to suppress the Beckmann rearrangement.

Troubleshooting Guides

Perkin Rearrangement of 3-Halocoumarins

Problem: Low yield of benzofuran-2-carboxylic acid with significant formation of an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

Troubleshooting Steps:

  • Verify Base Strength and Concentration: Ensure a sufficiently strong base (e.g., NaOH or KOH) is used in an appropriate concentration to facilitate both coumarin ring opening and subsequent intramolecular nucleophilic attack.

  • Confirm Reaction Time and Temperature: For conventional heating, ensure the reaction is refluxed for a sufficient duration (typically around 3 hours).[3]

  • Consider Microwave Irradiation: For a significant improvement in both yield and reaction time, switch to a microwave-assisted protocol.

MethodReaction TimeTemperatureYield of Benzofuran-2-carboxylic acidReference
Conventional (Thermal)~ 3 hoursRefluxQuantitative (with sufficient time)[3]
Microwave-Assisted5 minutes79°C99%[3]
Sonogashira Coupling for Benzofuran Synthesis

Problem: Low yield of the desired 2-alkynylphenol intermediate due to the formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct.

Troubleshooting Steps:

  • Ensure Rigorous Exclusion of Oxygen: De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Evaluate the Need for a Copper Co-catalyst: If homocoupling is persistent, switch to a copper-free Sonogashira protocol.

  • Optimize Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the competition between cross-coupling and homocoupling. Sterically bulky and electron-rich phosphine ligands can sometimes favor the desired reaction pathway.

  • Control Alkyne Concentration: Implement the slow addition of the terminal alkyne to the reaction mixture using a syringe pump.

Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Problem: Formation of a significant amount of amide byproduct due to a competing Beckmann rearrangement.

Troubleshooting Steps:

  • Modify the Acid Catalyst: Replace strong Brønsted acids (e.g., H2SO4, HCl) with a milder Lewis acid catalyst (e.g., Zn(OTf)2).[5][6]

  • Optimize the Solvent: Use an aprotic solvent.

  • Reduce the Reaction Temperature: Lowering the temperature can often suppress the rate of the Beckmann rearrangement more than the desired cyclization.

Experimental Protocols

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

This protocol describes the efficient conversion of a 3-bromocoumarin to the corresponding benzofuran-2-carboxylic acid.[3]

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Microwave reactor

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the 3-bromocoumarin derivative in ethanol in a microwave-safe vessel.

  • Add an aqueous solution of sodium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[3]

  • After cooling, transfer the reaction mixture to a beaker.

  • Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Copper-Free Sonogashira Coupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.

Materials:

  • Aryl halide (e.g., o-iodophenol derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K3PO4)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).

  • Add the base (2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Perkin_Rearrangement_Troubleshooting start Low Yield in Perkin Rearrangement check_byproduct Identify major byproduct start->check_byproduct uncyclized Uncyclized Intermediate ((E)-2-halo-3-(2-hydroxyphenyl)acrylic acid) check_byproduct->uncyclized Uncyclized Intermediate other Other Byproducts check_byproduct->other Other incomplete_cyclization Issue: Incomplete Cyclization uncyclized->incomplete_cyclization optimize_base Optimize Base: - Use stronger base (NaOH, KOH) - Adjust concentration incomplete_cyclization->optimize_base optimize_conditions Optimize Conditions: - Increase reaction time (conventional) - Increase temperature (conventional) incomplete_cyclization->optimize_conditions use_microwave Switch to Microwave Synthesis: - 5 min reaction time - High yield (99%) incomplete_cyclization->use_microwave end Improved Yield optimize_base->end optimize_conditions->end use_microwave->end

Caption: Troubleshooting workflow for low yields in the Perkin rearrangement.

Sonogashira_vs_Glaser cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide Aryl Halide Desired_Pathway Desired Pathway: Sonogashira Cross-Coupling ArylHalide->Desired_Pathway Alkyne Terminal Alkyne Alkyne->Desired_Pathway Side_Reaction Side Reaction: Glaser Homocoupling Alkyne->Side_Reaction Pd_cat Pd Catalyst Pd_cat->Desired_Pathway Cu_cat Cu(I) Co-catalyst (optional) Cu_cat->Side_Reaction Desired_Product Benzofuran Precursor (Aryl-Alkyne) Desired_Pathway->Desired_Product Byproduct Diyne Byproduct Side_Reaction->Byproduct

Caption: Competing pathways in Sonogashira coupling for benzofuran synthesis.

Acid_Catalyzed_Cyclization start O-Aryl Ketoxime acid_catalyst Acid Catalyst start->acid_catalyst desired_pathway Desired Pathway: Intramolecular Cyclization acid_catalyst->desired_pathway Favored by mild conditions side_reaction Side Reaction: Beckmann Rearrangement acid_catalyst->side_reaction Favored by strong Brønsted acids benzofuran Benzofuran Product desired_pathway->benzofuran conditions Favorable Conditions: - Milder Lewis Acid - Lower Temperature - Aprotic Solvent desired_pathway->conditions amide Amide Byproduct side_reaction->amide

Caption: Competing pathways in the acid-catalyzed synthesis of benzofurans from O-aryl ketoximes.

References

Technical Support Center: Synthesis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Experimental Protocols

Synthesis of this compound from cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol describes the electrophilic addition of bromine to the double bond of cis-1,2,3,6-tetrahydrophthalic anhydride to yield the target compound.

Materials:

  • cis-1,2,3,6-Tetrahydrophthalic anhydride

  • Liquid Bromine (Br₂)

  • Inert Solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄), or Glacial Acetic Acid)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization Solvent (e.g., Ethanol, Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride in an appropriate volume of an inert solvent. The reaction should be conducted under a fume hood due to the hazardous nature of bromine.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same inert solvent to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[1][2] Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color.

  • Quenching: If a persistent bromine color remains, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. If an organic solvent immiscible with water was used, wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system to obtain pure this compound.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Dichloromethane20 to RT8595
Carbon Tetrachloride20 to RT8294
Glacial Acetic Acid315-208896
Diethyl Ether40 to RT7590

Table 2: Influence of Bromine Stoichiometry on Product Distribution

Molar Ratio (Anhydride:Bromine)Desired Product (%)Unreacted Starting Material (%)Side Products (%)
1:0.980155
1:1.09235
1:1.191<18
1:1.585<115

Troubleshooting Guide

Q1: The reaction mixture remains brown/orange even after the recommended reaction time. What should I do?

A1: This indicates the presence of unreacted bromine.

  • Possible Cause: An excess of bromine was added, or the reaction has not gone to completion.

  • Solution:

    • Continue stirring the reaction for a longer period and monitor by TLC to see if the starting material is being consumed.

    • If the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the color disappears. Be cautious as this quenching reaction can be exothermic.

Q2: The yield of the desired product is consistently low. What are the potential reasons?

A2: Low yields can result from several factors.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.

    • Side Reactions: The presence of water or other nucleophiles in the reaction mixture can lead to the formation of bromohydrins or other byproducts.[3] Ensure all glassware is dry and use anhydrous solvents.

    • Product Loss During Work-up: The product may be partially soluble in the aqueous layers during extraction. Minimize the volume of aqueous washes. The product might also be lost during recrystallization if an inappropriate solvent or an excessive amount of solvent is used.

    • Sub-optimal Stoichiometry: An incorrect ratio of bromine to the starting anhydride can lead to incomplete reaction or the formation of more side products.

Q3: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A3: The most common byproduct in this reaction is a bromohydrin, formed if water is present.

  • Identification: This can be identified using spectroscopic methods such as NMR and Mass Spectrometry. The presence of a hydroxyl group in the IR and NMR spectra would be indicative of bromohydrin formation.

  • Minimization:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: The final product is difficult to purify and appears as an oil or a waxy solid.

A4: This suggests the presence of impurities that are inhibiting crystallization.

  • Possible Causes:

    • Residual solvent.

    • Presence of side products.

    • Unreacted starting material.

  • Solution:

    • Ensure all solvent has been removed under high vacuum.

    • Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

    • For recrystallization, try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q5: What is the expected stereochemistry of the product?

A5: The electrophilic addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite face. This results in an anti-addition of the two bromine atoms.[5]

Q6: Can I use a different brominating agent instead of liquid bromine?

A6: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative that is a solid and can be easier to handle than liquid bromine. The reaction with NBS often requires a radical initiator or acidic conditions. Pyridinium tribromide is another solid reagent that can be used.

Q7: How can I effectively scale up this synthesis?

A7: When scaling up, consider the following:

  • Heat Management: The bromination reaction is exothermic. Ensure efficient stirring and cooling to maintain the desired reaction temperature. For larger scales, a jacketed reactor with a cooling system is recommended.

  • Reagent Addition: The slow and controlled addition of bromine is crucial to prevent a rapid temperature increase and the formation of side products.

  • Work-up and Purification: Handling larger volumes during extraction and filtration can be challenging. Ensure you have appropriately sized equipment. Recrystallization on a large scale may require careful optimization of solvent volumes and cooling rates to obtain good crystal quality and yield.

Q8: What are the main safety precautions for this reaction?

A8:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit available.

  • Solvents: Dichloromethane and carbon tetrachloride are hazardous. Avoid inhalation and skin contact.

  • Exothermic Reaction: Be prepared for an exothermic reaction and have an ice bath ready to control the temperature.

Visualizations

experimental_workflow start Start dissolve Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride in an inert solvent start->dissolve cool Cool solution to 0°C dissolve->cool add_br2 Slowly add a solution of Br₂ cool->add_br2 react Stir at room temperature add_br2->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer extract->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by recrystallization evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Formation of the Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Bromide alkene cis-1,2,3,6-Tetrahydrophthalic Anhydride bromonium Cyclic Bromonium Ion Intermediate alkene->bromonium Electrophilic attack br2 Br₂ br2->bromonium br_minus Br⁻ br2->br_minus Heterolytic cleavage bromonium2 Cyclic Bromonium Ion product This compound (anti-addition) bromonium2->product br_minus2 Br⁻ br_minus2->bromonium2 Backside attack

Caption: Mechanism of electrophilic addition of bromine to an alkene.

References

Analytical methods for detecting impurities in 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I seeing peak tailing for the main compound peak?

Answer: Peak tailing in the analysis of this compound can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Secondary Interactions: The polar nature of the dione functionality and the presence of bromine atoms can lead to interactions with active sites on the column. Using a column with end-capping or adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Degradation: Over time, the stationary phase of the column can degrade. It is advisable to flush the column with a strong solvent or replace it if performance does not improve.[1][2]

Question: My baseline is noisy and drifting. What could be the cause?

Answer: A noisy or drifting baseline can obscure small impurity peaks. Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents can accumulate and elute, causing baseline disturbances.[3] Ensure you are using high-purity, HPLC-grade solvents and that they are properly filtered and degassed.[1]

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise.[4] Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.

  • System Leaks: Leaks in the HPLC system, particularly around fittings and seals, can cause pressure fluctuations and a noisy baseline.[1][2] A systematic check for leaks is recommended.

Question: I am observing unexpected peaks in my chromatogram. What are they?

Answer: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and inject a blank solvent run to confirm carryover.

  • Mobile Phase Contamination: As mentioned, impurities in the mobile phase can appear as peaks, especially during gradient elution.[3]

  • Sample Degradation: this compound may be susceptible to hydrolysis, especially if the sample is dissolved in a protic solvent for an extended period. Prepare samples fresh and consider using an aprotic solvent if stability is an issue.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am not seeing any peaks, or the peaks are very small.

Answer: The absence of peaks in a GC-MS analysis of this compound could be due to:

  • Thermal Instability: While having a boiling point, the compound might degrade at the high temperatures of the GC inlet. Try lowering the inlet temperature.

  • Improper Injection: Ensure the syringe is functioning correctly and that the injection volume is appropriate.

  • System Leak: A leak in the GC system can prevent the sample from reaching the detector.[5]

Question: The resolution between my main peak and an impurity is poor.

Answer: Poor resolution can make accurate quantification difficult. Consider the following:

  • Temperature Program Optimization: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[6]

  • Column Choice: A column with a different stationary phase may offer better selectivity for the analyte and its impurities.[6]

  • Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) can enhance separation efficiency.

Question: I am seeing ghost peaks in my GC-MS chromatogram.

Answer: Similar to HPLC, ghost peaks in GC can be due to:

  • Septum Bleed: Small particles from the injection port septum can be introduced into the system. Use high-quality septa and replace them regularly.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and ghost peaks.[6] Conditioning the column as per the manufacturer's instructions can help.

  • Contamination: Contamination in the syringe, inlet liner, or gas lines can introduce extraneous peaks.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: The peaks in my 1H NMR spectrum are broad.

Answer: Broad peaks in an NMR spectrum can indicate several issues:

  • Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature may help to resolve this.

Question: I am having difficulty distinguishing between impurities and the main compound in the 1H NMR spectrum.

Answer: Overlapping signals can be a challenge. To overcome this:

  • 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in the identification of different species.

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can resolve overlapping peaks.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the signals, potentially resolving overlaps.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Potential impurities could arise from the starting materials, side reactions, or degradation. These may include:

  • Residual Starting Materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers of the bromine atoms on the cyclohexane ring.

  • Hydrolysis Product: The corresponding dicarboxylic acid if the anhydride ring opens.

  • Incompletely Brominated Species: Mono-brominated or unbrominated hexahydro-2-benzofuran-1,3-dione.

Q2: Which analytical technique is best for quantifying impurities?

A2: HPLC with UV detection is generally the preferred method for accurate quantification of impurities in pharmaceutical compounds due to its high precision and sensitivity. GC-MS is also suitable for quantification, especially for volatile impurities. Quantitative NMR (qNMR) can be a powerful tool as it does not require a reference standard for the impurity itself.[7]

Q3: How can I confirm the structure of an unknown impurity?

A3: A combination of techniques is often necessary. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[8] 1D and 2D NMR spectroscopy can then be used to elucidate the detailed chemical structure.

Q4: What are the key physical properties of this compound?

A4: Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₈Br₂O₃[9][10]
Molecular Weight311.96 g/mol [9][10]
Boiling Point408.4°C at 760 mmHg[9]
Density2.032 g/cm³[9]

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

NMR Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of sample in 0.6 mL of solvent.

  • Experiments:

    • 1D: ¹H and ¹³C{¹H}.

    • 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Temperature: 25°C.

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_baseline Troubleshooting Baseline Issues cluster_ghost Troubleshooting Ghost Peaks start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing start->peak_tailing noisy_baseline Noisy/Drifting Baseline start->noisy_baseline ghost_peaks Ghost Peaks start->ghost_peaks check_conc Dilute Sample peak_tailing->check_conc check_mobile_phase Use Fresh, Filtered, and Degassed Mobile Phase noisy_baseline->check_mobile_phase check_carryover Implement Needle Wash/ Inject Blank ghost_peaks->check_carryover check_column Use End-capped Column or Add Mobile Phase Modifier check_conc->check_column If persists replace_column Flush or Replace Column check_column->replace_column If persists check_detector Clean Flow Cell/ Replace Lamp check_mobile_phase->check_detector If persists check_leaks Inspect System for Leaks check_detector->check_leaks If persists check_mp_purity Verify Mobile Phase Purity check_carryover->check_mp_purity If persists check_stability Prepare Sample Fresh check_mp_purity->check_stability If persists

Caption: HPLC Troubleshooting Workflow.

Impurity_Identification_Workflow start Unknown Peak Detected lcms LC-MS Analysis start->lcms hrms High-Resolution MS (HRMS) lcms->hrms Obtain Molecular Weight nmr Isolate Impurity and Perform NMR hrms->nmr Determine Elemental Composition structure Structure Elucidation nmr->structure

Caption: Impurity Identification Workflow.

References

Technical Support Center: Safe Disposal of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of waste containing 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. Adherence to institutional and regulatory guidelines is paramount to ensure personnel and environmental safety.

Frequently Asked Questions (FAQs)

Q1: How should I classify waste containing this compound?

A1: Waste containing this compound should be classified as hazardous waste. Specifically, it falls into the category of halogenated organic compounds due to the presence of bromine atoms in its structure.[1] This classification necessitates handling and disposal according to specific regulations for hazardous materials.

Q2: Can I mix this waste with other laboratory waste?

A2: No, you should not mix waste containing this compound with other waste streams, particularly non-halogenated organic waste or aqueous waste.[1][2][3] Proper segregation is crucial for safe disposal and often a regulatory requirement. It is also more cost-effective to keep halogenated and non-halogenated waste streams separate.[3]

Q3: What type of container is suitable for collecting this waste?

A3: Use a dedicated, leak-proof, and chemically compatible container for collecting waste of this compound. The container must have a secure, tight-fitting lid and be clearly labeled.

Q4: How should I label the waste container?

A4: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Ensure the label is legible and securely attached to the container.

Q5: Where should I store the waste container before disposal?

A5: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.[4] The storage location should be away from incompatible materials, direct sunlight, and heat sources.

Troubleshooting Guide

Q1: I have accidentally spilled a small amount of this compound. What should I do?

A1: In the event of a small spill, you should:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Use Absorbent Material: Use an inert absorbent material to contain and clean up the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the area of the spill according to your institution's safety protocols.

  • Report the Spill: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.

Q2: What should I do if I have a container of this compound waste with an unknown concentration?

A2: If the concentration is unknown, the waste must be treated as if it is highly concentrated. Label the container clearly as "Hazardous Waste: this compound (Concentration Unknown)" and follow all standard procedures for halogenated organic waste. Consult with your EHS department for further instructions.

Q3: I have accidentally mixed this compound waste with a non-halogenated solvent. How should this mixture be disposed of?

A3: If you have accidentally mixed this halogenated waste with non-halogenated solvents, the entire mixture must be treated as halogenated hazardous waste.[3] Label the container to reflect all components of the mixture and dispose of it through your institution's hazardous waste program. Inform your EHS office about the mixture to ensure proper handling and disposal.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₈Br₂O₃[5][6]
Molecular Weight 311.96 g/mol [5][6]
Density 2.032 g/cm³[5]
Boiling Point 408.4°C at 760 mmHg[5]
Flash Point 200.8°C[5]

Experimental Protocols

Protocol for Segregation and Temporary Storage of this compound Waste

  • Container Selection: Obtain a clean, dry, and chemically resistant container with a screw cap. Ensure the container is in good condition and free from any residues of incompatible chemicals.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name, "this compound," and the date accumulation begins.

  • Waste Collection: Carefully transfer the waste into the labeled container. Avoid splashing or creating aerosols. The container should only be opened when adding waste.

  • Segregation: Do not mix this waste with any other chemical waste, especially non-halogenated solvents, acids, bases, or oxidizers.[1][3]

  • Closure: Securely close the container cap immediately after adding waste to prevent the release of vapors.

  • Storage: Place the sealed container in a designated satellite accumulation area that is well-ventilated and provides secondary containment.

  • Log Keeping: Maintain a log sheet near the waste container to record the amount of waste added and the date.

  • Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to arrange for pickup and disposal.

Visual Workflow for Safe Disposal

cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Generate Waste: 5,6-Dibromohexahydro- 2-benzofuran-1,3-dione B Classify as Halogenated Organic Waste A->B C Select Dedicated, Compatible Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Collect Waste in Labeled Container D->E F Securely Close Container E->F G Store in Designated, Ventilated Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Licensed Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Analysis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione and Other Antimicrobial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative overview of the potential antimicrobial activity of a specific, lesser-studied compound, 5,6-Dibromohexahydro-2-benzofuran-1,3-dione, in the context of other known antimicrobial agents and related benzofuran derivatives. While direct experimental data for this compound is not currently available in published literature, this document serves as a resource for researchers by outlining the rationale for its investigation, comparing its structural features to active compounds, and providing detailed experimental protocols for its potential evaluation.

Structural and Chemical Properties

This compound is a halogenated derivative of a hexahydro-2-benzofuran-1,3-dione core. Its chemical properties are listed below.

PropertyValue
CAS Number 23893-84-7[4][5]
Molecular Formula C₈H₈Br₂O₃[4][5]
Molecular Weight 311.96 g/mol [4]
Boiling Point 408.4°C at 760 mmHg[5]
Density 2.032 g/cm³[5]
Flash Point 200.8°C[5]

The presence of bromine atoms is a notable feature, as halogenation can significantly influence the antimicrobial activity of organic molecules. For instance, studies on other benzofuran derivatives have shown that bromo-substituted compounds exhibit potent antibacterial activity.[3]

Comparative Antimicrobial Activity

Due to the absence of direct antimicrobial data for this compound, this section presents data from related benzofuran and isobenzofuranone derivatives to provide a basis for comparison. These compounds share structural similarities and their activities can offer insights into the potential of the target compound. For comparison, data for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is also included.

Table 1: Comparative In Vitro Antimicrobial Activity of Benzofuran Derivatives and Ciprofloxacin

Compound/DrugOrganismMIC (µg/mL)Reference
Benzofuran Ketoxime Derivative 38 Staphylococcus aureus0.039[3]
Benzofuran Amide Derivative 6b Bacillus subtilis6.25[1]
Staphylococcus aureus6.25[1]
Escherichia coli6.25[1]
Hydrophobic Benzofuran Analog Escherichia coli0.39 - 3.12[6]
Staphylococcus aureus0.39 - 3.12[6]
Methicillin-resistant S. aureus (MRSA)0.39 - 3.12[6]
Bacillus subtilis0.39 - 3.12[6]
Ciprofloxacin (Reference Standard) Staphylococcus aureus0.50 - 16[7]
Vibrio cholerae0.50 - 16[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of this compound, standardized protocols for antimicrobial susceptibility testing should be followed.[8] The following are detailed methodologies for common in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is typically achieved by suspending well-isolated colonies in a sterile saline solution.[10]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9]

Materials:

  • Test compound

  • Sterile filter paper disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.[10]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[9][10] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Potential Mechanisms of Action

While the precise mechanism of action for this compound is unknown, related benzofuran derivatives are thought to exert their antimicrobial effects through various pathways. Further research would be required to elucidate the specific mechanism of the title compound.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Standardized Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Compound B->C D Incubate at 37°C for 18-24h C->D E Read MIC Value D->E Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Standardized Bacterial Inoculum C Inoculate MHA Plate A->C B Impregnate Disks with Compound D Place Disks on Agar B->D C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition E->F

References

Unveiling the Anticancer Potential of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative overview of the efficacy of various benzofuran derivatives in cancer research, supported by experimental data, detailed methodologies, and mechanistic insights.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a privileged structure in the design of new therapeutic agents.[1][2] Its derivatives have been extensively investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target key signaling pathways implicated in tumorigenesis.[3][4][5] This guide aims to consolidate findings from various studies to offer a clear comparison of their anticancer activities.

Quantitative Assessment of Anticancer Efficacy

The cytotoxic effects of benzofuran derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives from different chemical classes against various cancer cell lines.

Table 1: Nitrile-Containing Benzofuran Derivatives
CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 3 HCT-116 (Colon)Not SpecifiedEGFR TK Inhibitor, Apoptosis Induction[6]
MCF-7 (Breast)Not SpecifiedEGFR TK Inhibitor, Apoptosis Induction[6]
Compound 11 HCT-116 (Colon)Not SpecifiedEGFR TK Inhibitor, Apoptosis Induction[6]
MCF-7 (Breast)Not SpecifiedEGFR TK Inhibitor, Apoptosis Induction[6]
Gefitinib (Ref.) HCT-116 (Colon)0.9EGFR TK Inhibitor[6]
MCF-7 (Breast)0.9EGFR TK Inhibitor[6]

Note: While specific IC50 values for cytotoxicity were not provided in the abstract, compounds 3 and 11 showed significant EGFR TK inhibitory activity with IC50 values of 0.93 µM and 0.81 µM, respectively, comparable to the reference drug gefitinib.[6]

Table 2: Benzofuran-Chalcone Derivatives
CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 4g HCC1806 (Breast)5.93VEGFR-2 Inhibitor, Apoptosis Induction[7]
HeLa (Cervical)5.61VEGFR-2 Inhibitor, Apoptosis Induction[7]
Compound 33d A-375 (Melanoma)4.15Not Specified[4]
MCF-7 (Breast)3.22Not Specified[4]
A-549 (Lung)2.74Not Specified[4]
HT-29 (Colon)7.29Not Specified[4]
H-460 (Lung)3.81Not Specified[4]
Cisplatin (Ref.) A-375 (Melanoma)9.46DNA Alkylating Agent[4]
MCF-7 (Breast)12.25DNA Alkylating Agent[4]
A-549 (Lung)5.12DNA Alkylating Agent[4]
HT-29 (Colon)25.4DNA Alkylating Agent[4]
H-460 (Lung)6.84DNA Alkylating Agent[4]
Table 3: Halogenated and Hybrid Benzofuran Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
HalogenatedCompound 3 HeLa (Cervical)1.136[1]
BenzofuransCompound 5 (Fluorinated) Not Specified0.43[1]
Benzofuran-N-ArylHybrid 11 A549 (Lung)8.57[1]
Piperazine HybridsHybrid 12 SGC7901 (Gastric)16.27[1]
Hybrid 16 A549 (Lung)0.12[1]
SGC7901 (Gastric)2.75[1]

Key Experimental Protocols

The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro and in vivo experimental protocols.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][6]

Procedure:

  • Cancer cells are seeded in 96-well plates.

  • The cells are treated with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, where mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assays

The induction of apoptosis (programmed cell death) is a key mechanism of action for many anticancer drugs.

Annexin V-FITC/Propidium Iodide (PI) Double Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Procedure:

  • Cancer cells are treated with the benzofuran derivatives for a defined period.

  • The cells are harvested and washed with a binding buffer.

  • The cells are then incubated with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Procedure:

  • Cell lysates from treated and untreated cells are prepared.

  • A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the lysates.

  • The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in a color change or fluorescence, using a spectrophotometer or fluorometer.[4][6]

Mechanistic Insights: Targeting Cancer Signaling Pathways

Benzofuran derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]

Epidermal Growth Factor Receptor (EGFR) Signaling

Several benzofuran derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (TK).[6] Overactivation of the EGFR pathway is a common driver of tumor growth and progression in many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Benzofuran Benzofuran Derivatives Benzofuran->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of benzofuran derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3][8] Some benzofuran derivatives have been shown to inhibit this pathway.[9]

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC Benzofuran Benzofuran-Chalcone Derivatives Benzofuran->VEGFR2 Inhibition PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Endothelial Cell Proliferation MAPK->Angiogenesis Experimental_Workflow Synthesis Synthesis of Benzofuran Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro PotentCompounds Identification of Potent Compounds InVitro->PotentCompounds Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) PotentCompounds->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) PotentCompounds->InVivo TargetID Target Identification & Validation Mechanism->TargetID Lead Lead Optimization TargetID->Lead InVivo->Lead

References

Spectroscopic Data Validation for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous spectroscopic validation is paramount to confirm the identity, purity, and structure of novel chemical entities. This guide provides a comparative framework for the spectroscopic analysis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure and compares it with experimental data for a related, non-brominated analogue, Hexahydro-2-benzofuran-1,3-dione.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR data for this compound and the experimental data for Hexahydro-2-benzofuran-1,3-dione.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for Hexahydro-2-benzofuran-1,3-dione (ppm) Expected Multiplicity
H-3a, H-7a3.2 - 3.6~3.0 - 3.4Multiplet
H-4, H-7 (axial & equatorial)2.0 - 2.8~1.2 - 2.5Multiplets
H-5, H-64.0 - 4.5~1.2 - 2.5Multiplets

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for Hexahydro-2-benzofuran-1,3-dione (ppm)
C=O (C-1, C-3)170 - 175~173
C-3a, C-7a40 - 45~41
C-4, C-725 - 35~22
C-5, C-650 - 60~24

Table 3: Comparative FT-IR Data (Predicted vs. Experimental)

Functional Group Expected Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for Hexahydro-2-benzofuran-1,3-dione Intensity
C=O stretch (asymmetric)1840 - 1870~1850Strong
C=O stretch (symmetric)1775 - 1800~1780Strong
C-O-C stretch1200 - 1300~1230Strong
C-Br stretch500 - 650N/AMedium-Strong
C-H stretch (sp³)2850 - 30002800-3000Medium

Mass Spectrometry (MS) Prediction for this compound:

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This will result in a molecular ion peak cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1. The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the anhydride ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed structural analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorbances.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and compatible with the ionization technique.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Electron Ionization (EI) for fragmentation analysis.

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

    • LC-MS: For complex mixtures or to ensure purity, couple the mass spectrometer to a liquid chromatograph (LC) to separate components before they enter the mass spectrometer.

    • Acquire data in both positive and negative ion modes to determine the best ionization conditions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak(s) and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic distribution patterns to confirm the number of halogen atoms.[1]

Visualization of Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic data validation and the logical process of comparative analysis.

Spectroscopic_Data_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Target Compound (5,6-Dibromohexahydro-2- benzofuran-1,3-dione) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI, ESI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Comparison Comparison with Reference/Alternative Data Structure_Elucidation->Comparison Validation Validated Structure Comparison->Validation

Caption: General workflow for spectroscopic data validation.

Comparative_Analysis_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Target_Compound 5,6-Dibromohexahydro-2- benzofuran-1,3-dione (Predicted Data) NMR_Target ¹H: Downfield shift of H-5, H-6 ¹³C: Downfield shift of C-5, C-6 Target_Compound->NMR_Target IR_Target Presence of C-Br stretch (~500-650 cm⁻¹) Target_Compound->IR_Target MS_Target M, M+2, M+4 peaks (1:2:1 ratio) Target_Compound->MS_Target Alternative_Compound Hexahydro-2-benzofuran-1,3-dione (Experimental Data) NMR_Alt ¹H & ¹³C: Aliphatic signals Alternative_Compound->NMR_Alt IR_Alt Absence of C-Br stretch Alternative_Compound->IR_Alt MS_Alt Single molecular ion peak Alternative_Compound->MS_Alt NMR_Conclusion Bromine deshielding effect confirmed? NMR_Target->NMR_Conclusion NMR_Alt->NMR_Conclusion Final_Validation Structural Validation NMR_Conclusion->Final_Validation IR_Conclusion Bromine incorporation confirmed? IR_Target->IR_Conclusion IR_Alt->IR_Conclusion IR_Conclusion->Final_Validation MS_Conclusion Dibromo substitution confirmed? MS_Target->MS_Conclusion MS_Alt->MS_Conclusion MS_Conclusion->Final_Validation

Caption: Logical flow for comparative spectroscopic analysis.

References

A Comparative Guide to the Structural Confirmation of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione against a common structural analog, Phthalic Anhydride. The information presented herein is intended to assist researchers in confirming the synthesis and purity of the target compound through established spectroscopic techniques.

Spectroscopic Data Comparison

The structural integrity of this compound can be ascertained through a combination of spectroscopic methods. Below is a comparison of the predicted spectroscopic data for the target compound and the experimental data for Phthalic Anhydride.

Spectroscopic Data This compound (Predicted) Phthalic Anhydride (Experimental) [1][2][3][4][5]
¹H NMR (ppm) δ 4.5-4.7 (m, 2H), 3.3-3.5 (m, 2H), 2.5-2.7 (m, 4H)δ 8.05 (m, 2H), 7.90 (m, 2H)[2][6]
¹³C NMR (ppm) δ 170-172 (C=O), 50-55 (CH-Br), 40-45 (CH-C=O), 25-30 (CH₂)δ 162.7 (C=O), 136.1 (Ar-CH), 130.8 (Ar-C), 125.0 (Ar-CH)
IR (cm⁻¹) 1850-1810 (C=O, symm.), 1780-1740 (C=O, asymm.), 1250-1150 (C-O), 700-600 (C-Br)1858 (C=O, symm.), 1782 (C=O, asymm.), 1288 (C-O), 915, 808, 720 (Aromatic C-H bend)[3][7][8]
Mass Spec (m/z) 314/316/318 (M⁺, bromine isotopes), fragments corresponding to loss of Br, CO, CO₂148 (M⁺), 104, 76[4][5]

Experimental Protocols for Structural Confirmation

Accurate structural elucidation relies on precise experimental techniques. The following are detailed protocols for the key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or clean ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the molecular ion peak.

Logical Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the confirmation of the structure of this compound.

G Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_confirmation Confirmation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS CompareNMR Compare with Predicted NMR Spectra NMR->CompareNMR CompareIR Compare with Predicted IR Spectrum IR->CompareIR CompareMS Compare with Predicted Mass Spectrum MS->CompareMS StructureConfirmed Structure Confirmed CompareNMR->StructureConfirmed Match StructureIncorrect Structure Incorrect Re-evaluate Synthesis CompareNMR->StructureIncorrect No Match CompareIR->StructureConfirmed Match CompareIR->StructureIncorrect No Match CompareMS->StructureConfirmed Match CompareMS->StructureIncorrect No Match

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

References

A Comparative Analysis of the Biological Activities of Brominated versus Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1][2][3][4] Halogenation, particularly the introduction of bromine or fluorine, has emerged as a key strategy to modulate the pharmacological properties of benzofuran derivatives, often leading to enhanced potency and improved pharmacokinetic profiles.[5][6] This guide provides a comparative overview of the biological activities of brominated and fluorinated benzofurans, with a focus on their anticancer and anti-inflammatory effects, supported by experimental data and detailed methodologies.

I. Comparative Biological Activity: Anticancer and Anti-inflammatory Effects

Recent studies have highlighted that the incorporation of both bromine and fluorine into the benzofuran structure can synergistically enhance its biological efficacy. A comparative study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives revealed that compounds bearing both fluorine and bromine atoms exhibited potent anti-inflammatory and anticancer activities.[3][7]

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated benzofurans has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.

Compound IDHalogen SubstitutionTargetIC50 (µM)Reference
Compound 1 Difluorinated, BrominatedIL-69.04[7]
CCL219.3[7]
Nitric Oxide (NO)5.2[7]
PGE220.5[7]
Compound 2 Difluorinated, BrominatedIL-61.2[7]
CCL21.5[7]
Nitric Oxide (NO)2.4[7]
PGE21.92[7]
Compound 3 Monofluorinated, BrominatedPGE21.48[7]
Compound 5 MonofluorinatedIL-61.8[7]
CCL22.1[7]
Nitric Oxide (NO)4.8[7]
PGE21.1[7]
Compound 6 MonofluorinatedPGE21.6[7]

Table 1: Comparative Anti-inflammatory Activity of Halogenated Benzofurans.

Structure-activity relationship (SAR) analysis from this series suggests that the presence of both fluorine and bromine is crucial for potent anti-inflammatory effects.[7] For instance, a difluorinated, brominated benzofuran (Compound 2) demonstrated significantly lower IC50 values for the inhibition of IL-6, CCL2, and PGE2 compared to other analogues.[7] Interestingly, monofluorinated derivatives without bromine (Compounds 5 and 6) also showed strong inhibitory effects on prostaglandin E2 (PGE2) production.[7]

Anticancer Activity

The cytotoxic effects of these halogenated benzofurans were evaluated against the human colorectal adenocarcinoma cell line, HCT116.

Compound IDHalogen SubstitutionCell LineIC50 (µM)Reference
Compound 1 Difluorinated, BrominatedHCT11619.5[7]
Compound 2 Difluorinated, BrominatedHCT11624.8[7]

Table 2: Comparative Anticancer Activity of Halogenated Benzofurans.

The two most potent anti-inflammatory compounds, both containing difluoro and bromo substitutions, also exhibited the most significant anticancer activity, inhibiting the proliferation of HCT116 cells by approximately 70%.[3][7] These compounds were found to induce apoptosis, as evidenced by PARP-1 cleavage and DNA fragmentation, and to decrease the expression of the anti-apoptotic protein Bcl-2.[7] The addition of a fluorine atom at the para position of the N-phenyl ring of a benzofuran derivative has also been shown to increase its cytotoxic potency.[8]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess cell viability and proliferation.[1][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).[9][10] A vehicle control (e.g., DMSO) is also included.[9][10]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.[9]

Measurement of Nitric Oxide (NO) Production in Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[2][11]

Procedure:

  • Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in a 96-well plate.[2]

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.[2]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).[2]

  • Griess Assay: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 540 nm) to determine the nitrite concentration.[12]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13][14]

Procedure:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with the test compound at various concentrations.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.[13]

  • Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using an appropriate method, such as an enzyme immunoassay (EIA).[13]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Assessment: Zymosan-Induced Air Pouch Model

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[7][15]

Procedure:

  • Air Pouch Formation: An air pouch is created by subcutaneous injection of sterile air into the backs of mice.[15][16]

  • Induction of Inflammation: Inflammation is induced by injecting an irritant, such as zymosan, into the air pouch.[7]

  • Compound Administration: The test compounds are administered to the animals, typically orally or via intraperitoneal injection.[17]

  • Exudate Collection: After a specific time, the inflammatory exudate from the pouch is collected.[15][17]

  • Analysis: The volume of the exudate and the number of inflammatory cells are measured. The levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate can also be quantified.[15]

III. Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the biological mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_endpoints Endpoint Analysis cluster_invivo In Vivo Assay cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) compound_treatment Treatment with Halogenated Benzofurans cell_culture->compound_treatment lps_stimulation LPS Stimulation (for inflammation) compound_treatment->lps_stimulation Inflammation Assays incubation Incubation compound_treatment->incubation Cytotoxicity Assays lps_stimulation->incubation mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay no_assay Nitric Oxide Assay incubation->no_assay cytokine_assay Cytokine/Chemokine Assay (IL-6, CCL2) incubation->cytokine_assay pge2_assay PGE2 Assay incubation->pge2_assay air_pouch Air Pouch Creation (in mice) zymosan_injection Zymosan Injection air_pouch->zymosan_injection compound_admin Compound Administration zymosan_injection->compound_admin exudate_collection Exudate Collection & Analysis compound_admin->exudate_collection

General workflow for in vitro and in vivo biological evaluation.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NOS2 NOS2 Expression NFkB->NOS2 COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) NOS2->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Benzofurans Halogenated Benzofurans Benzofurans->NOS2 inhibit Benzofurans->COX2 inhibit

Inhibition of inflammatory signaling pathways by halogenated benzofurans.

IV. Conclusion

The strategic halogenation of the benzofuran scaffold with bromine and fluorine represents a highly effective approach for the development of potent anticancer and anti-inflammatory agents. The available data strongly suggest that the presence of both halogens can lead to compounds with superior biological activity. Further research focusing on the synthesis and evaluation of a wider range of brominated and fluorinated benzofuran analogues will be crucial for elucidating more detailed structure-activity relationships and for the development of novel therapeutic candidates. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this promising class of compounds.

References

A Comparative Guide to In Vitro and In Vivo Studies of Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being particularly prominent areas of investigation.[1][2] The journey of a potential drug from a laboratory concept to a clinical candidate involves rigorous testing, beginning with in vitro studies (experiments conducted in a controlled environment outside a living organism, such as in a test tube or petri dish) and progressing to in vivo studies (experiments conducted in whole, living organisms, such as animals). This guide provides a comparative overview of the performance of various benzofuran derivatives in both in vitro and in vivo settings, supported by experimental data and methodologies, to offer insights into their therapeutic potential.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuran derivatives are initially evaluated against various human cancer cell lines in vitro. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process or component by 50%. Compounds showing high potency in vitro are often advanced to in vivo studies, typically using xenograft tumor models in immunocompromised mice, to assess their antitumor efficacy in a living system.

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Selected Benzofuran Derivatives
CompoundClassIn Vitro ModelIC50 (µM)In Vivo ModelResults & EfficacyReference
Compound S6 Aurora B Kinase InhibitorHeLa (Cervical), HepG2 (Liver), SW620 (Colon) Cancer CellsNot specified, but these cells were most sensitive.QGY-7401 Liver Cancer Xenograft in Nude MiceSuppressed tumor growth and inhibited phospho-histone H3 (Ser 10).[3]
Compound 36b Not SpecifiedH460 (Lung Cancer) CellsNot specifiedH460 Xenograft ModelEffectively inhibited H460 cell growth in vivo without significant side effects.[4]
MCC1019 PLK1 PBD InhibitorA549 (Lung Adenocarcinoma) Cells16.4Murine Lung Cancer ModelSignificantly reduced the growth of metastatic lesions in the lung.[5]
Hybrid 16 Benzofuran-N-Aryl Piperazine HybridA549 (Lung Carcinoma), SGC7901 (Gastric Cancer) Cells0.12 (A549), 2.75 (SGC7901)Not specified in detail, but mentioned as an anti-tumor drug.Not specified.[1][2]
Compound 38 Piperazine-based BenzofuranA549 (Lung Cancer), K562 (Leukemia) Cells25.15 (A549), 29.66 (K562)Not specified.Deemed useful for further development as an anticancer drug based on in vitro activity.[4]

Quantitative Assessment of Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. In vitro assays often involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Promising compounds are then tested in vivo using models such as carrageenan-induced paw edema in rats to evaluate their ability to reduce inflammation.

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Selected Benzofuran Derivatives
CompoundIn Vitro ModelIC50 (µM)In Vivo ModelDosage & RoutePaw Edema Inhibition (%)Reference
Compound 5d LPS-stimulated RAW 264.7 Macrophages (NO Inhibition)52.23Not specified in detail, but in vivo studies showed it could regulate neutrophils, leukocytes, and lymphocytes.Not specified.Not specified.[6]
Compound 1 LPS-stimulated RAW 264.7 Macrophages (NO Inhibition)17.3Not specified.Not specified.Not specified.[7]
Compound 4 LPS-stimulated RAW 264.7 Macrophages (NO Inhibition)16.5Not specified.Not specified.Not specified.[7]
Compounds 2b & 2c Not specified.Not specified.Carrageenan-induced Rat Paw Edema100 mg/kg79.37% (2b), 83.07% (2c)[8]
(3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) Not specified.Not specified.Cotton Pellet-induced Granuloma in Rats100 mg/kg (oral)Showed significant anti-inflammatory activity.[9]

Experimental Protocols

In Vitro Assays
  • MTT Assay for Cytotoxicity : This colorimetric assay is a standard method for assessing cell viability.[1]

    • Procedure : Cancer cells are seeded in 96-well plates and treated with various concentrations of the benzofuran compounds for a set period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solvent like DMSO, and the absorbance is measured with a microplate reader (typically around 570 nm). The IC50 value is determined from the resulting dose-response curve.[1]

  • Nitric Oxide (NO) Inhibition Assay : This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated immune cells.

    • Procedure : Murine macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with different concentrations of the benzofuran derivatives for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. After a further incubation period (e.g., 18-24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The IC50 value for NO inhibition is then calculated.[6][7]

In Vivo Studies
  • Xenograft Tumor Models : This is a widely used model to assess the antitumor efficacy of compounds in vivo.[1]

  • Carrageenan-Induced Paw Edema Model : This is a standard and reproducible model for evaluating acute inflammation.[8]

    • Procedure : A sub-plantar injection of carrageenan is administered into the hind paw of rats to induce localized inflammation and edema. The test compounds (benzofuran derivatives) or a reference drug (e.g., diclofenac) are typically administered orally about one hour before the carrageenan injection. The volume of the paw is measured at various time points after the injection using a plethysmometer. The percentage of inhibition of edema by the compound is calculated by comparing it to the control group.[8]

Visualizations

Signaling Pathway and Experimental Workflow

The development of benzofuran-based compounds often follows a structured workflow, from initial screening to mechanistic studies and finally to in vivo validation. Many of these compounds exert their anticancer effects by targeting critical signaling pathways involved in cell division and survival.

G cluster_0 Drug Discovery Workflow synthesis Synthesis of Benzofuran Derivatives in_vitro In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro hit_id Hit Identification (Potent Compounds) in_vitro->hit_id mechanistic Mechanistic Studies (e.g., Cell Cycle, Apoptosis) hit_id->mechanistic in_vivo In Vivo Evaluation (e.g., Xenograft Model) mechanistic->in_vivo lead Lead Compound in_vivo->lead

Standard workflow from synthesis to lead compound identification.

G cluster_1 Targeted Anticancer Pathway Example benzofuran Benzofuran Derivative (e.g., Compound S6) aurora_b Aurora B Kinase benzofuran->aurora_b inhibits g2m_arrest G2/M Phase Arrest benzofuran->g2m_arrest histone_h3 Histone H3 aurora_b->histone_h3 phosphorylates mitosis Mitosis Progression histone_h3->mitosis apoptosis Apoptosis g2m_arrest->apoptosis

Inhibition of Aurora B Kinase signaling by a benzofuran derivative.

References

Navigating the Therapeutic Potential of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specific mechanism of action for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione remains to be fully elucidated in publicly available research, the broader family of benzofuran derivatives has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comparative overview of the known biological effects of various benzofuran scaffolds, offering insights into their potential therapeutic applications and the experimental approaches used to evaluate them.

The benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Extensive research has demonstrated that derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide will delve into the established mechanisms and biological effects of prominent benzofuran derivatives, providing a framework for understanding the potential action of related compounds like this compound.

Comparative Analysis of Biological Activities

The therapeutic potential of benzofuran derivatives is largely attributed to the diverse substitutions and modifications that can be made to the core ring structure. These chemical alterations significantly influence the compound's interaction with biological targets, leading to a spectrum of pharmacological effects. The following table summarizes the key biological activities observed in different classes of benzofuran derivatives, along with the experimental models used for their evaluation.

Biological ActivityClass of Benzofuran DerivativeExperimental Model/AssayKey Findings
Antimicrobial Substituted Benzofuran-2-carboxamidesBroth microdilution assay against S. aureus and E. coliSeveral derivatives exhibited significant antibacterial activity.[4][5][6]
Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketonesMicrodilution method against various bacterial and fungal strainsCompounds showed potent activity against Gram-positive and Gram-negative bacteria.[2]
Anticancer Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansIn vitro cytotoxicity assays against various cancer cell lines (L1210, FM3A/0, Molt4/C8, CEM/0, HeLa)Specific derivatives demonstrated significant growth inhibition with low IC50 values.[3]
Benzofuran piperazine derivativesIn vitro cell proliferation inhibition assays in murine and human cancer cell lines; in vivo MDA-MB-231 xenograft modelLead compounds showed good anti-cancer efficacy and were well-tolerated in mice.[7]
Antioxidant 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)In vitro assays to measure protection against erythrocyte hemolysisBFA demonstrated better antioxidant activity than the congener compound Trolox C.[8]
Substituted benzofuran derivativesDPPH radical scavenging assaySome synthesized compounds showed very good antioxidant activity.[8]
Enzyme Inhibition Carbamates of tetrahydrofurobenzofurans and dihydromethanobenzodioxepinesEx vivo inhibition assays against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)Specific carbamates showed impressive inhibitory activities against AChE and BChE.[9]

Elucidating Mechanisms: A Look at Signaling Pathways

While a definitive pathway for this compound is not yet mapped, the known mechanisms of other benzofuran derivatives can offer valuable clues. For instance, the anticancer activity of some derivatives is linked to the induction of apoptosis and cell cycle arrest.

anticancer_pathway Benzofuran Benzofuran Derivative Cell Cancer Cell Benzofuran->Cell Interacts with Apoptosis Apoptosis Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces Proliferation Tumor Growth Inhibition Apoptosis->Proliferation CellCycleArrest->Proliferation

Figure 1. A generalized pathway illustrating the potential anticancer mechanism of benzofuran derivatives, leading to the inhibition of tumor growth through the induction of apoptosis and cell cycle arrest.

Experimental Methodologies: A Foundation for Future Research

The investigation into the biological activities of benzofuran derivatives relies on a variety of well-established experimental protocols. Understanding these methods is crucial for designing future studies to elucidate the mechanism of action of novel compounds like this compound.

Antimicrobial Susceptibility Testing

A common method to assess the antimicrobial properties of a compound is the broth microdilution assay .

experimental_workflow start Prepare serial dilutions of the test compound in broth inoculate Inoculate with a standardized bacterial suspension start->inoculate incubate Incubate at a specific temperature and duration inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine the Minimum Inhibitory Concentration (MIC) observe->determine

Figure 2. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

In Vitro Cytotoxicity Assays

To evaluate the anticancer potential of a compound, in vitro cytotoxicity assays are employed to measure its effect on the viability of cancer cell lines. A widely used method is the MTT assay .

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The benzofuran scaffold represents a promising starting point for the development of new drugs with a wide range of therapeutic applications. While the specific mechanism of action of this compound is yet to be determined, the extensive research on other benzofuran derivatives provides a solid foundation for future investigations. Further studies employing the experimental protocols outlined in this guide will be essential to fully characterize the biological activity of this and other novel benzofuran compounds, ultimately paving the way for their potential clinical use. The diverse activities already observed within this chemical class, from antimicrobial to anticancer effects, underscore the importance of continued exploration in this area of medicinal chemistry.[1][10]

References

Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Hexahydro-2-benzofuran-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of hexahydro-2-benzofuran-1,3-dione derivatives, a class of compounds with emerging therapeutic potential. By examining key structural modifications and their impact on biological outcomes, this document aims to furnish a foundational understanding for the rational design of more potent and selective agents.

While comprehensive SAR studies on the saturated hexahydro-2-benzofuran-1,3-dione scaffold are limited in publicly available literature, valuable insights can be gleaned from structurally related isobenzofuran-1(3H)-one derivatives. These analogs, featuring an aromatic ring fused to the lactone, have been investigated for their antiproliferative activities, providing a predictive framework for the SAR of their saturated counterparts.

Comparative Analysis of Antiproliferative Activity

A series of C-3 functionalized isobenzofuran-1(3H)-ones has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data reveals critical insights into how different substituents on the isobenzofuranone core influence their biological activity.

Key Findings from Isobenzofuran-1(3H)-one Analogs:

A study focusing on the synthesis and antiproliferative activity of C-3 substituted isobenzofuran-1(3H)-ones against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines provides the most detailed SAR data for this class of compounds.[1] The results indicate that the nature of the substituent at the C-3 position plays a pivotal role in determining the cytotoxic potency.

Compound IDC-3 SubstituentU937 IC50 (µM)K562 IC50 (µM)
16 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one> 252.79
17 3-acetoxy-5,5-dimethylcyclohex-2-en-1-one14.7812.33
18 3-acetoxy-5-isopropyl-cyclohex-2-en-1-one11.211.71
VP16 (Etoposide) -0.447.06

Data extracted from Molecules 2013, 18(2), 1881-1896.[1]

Structure-Activity Relationship Insights:

From the data presented, several key SAR observations can be made for this class of isobenzofuran-1(3H)-one derivatives:

  • Importance of the C-3 Substituent: The presence and nature of the substituent at the C-3 position are critical for antiproliferative activity.

  • Effect of Acetylation: Acetylation of the hydroxyl group in the C-3 substituent (compound 17 vs. 16 ) appears to decrease the activity against the K562 cell line but introduces moderate activity against the U937 line.

  • Influence of Lipophilicity: The replacement of two methyl groups with a more lipophilic isopropyl group at the C-5 position of the cyclohexenone ring (compound 18 vs. 17 ) significantly enhances the activity against both cell lines, particularly against K562 cells, resulting in a potent compound with an IC50 value of 1.71 µM.[1] This suggests that increased lipophilicity in this region of the molecule may be beneficial for its cytotoxic effect.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed experimental methodologies are crucial.

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones:

The synthesis of the C-3 functionalized isobenzofuran-1(3H)-ones involved a DBU-promoted condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds.[1] Subsequent aromatization and acetylation reactions were performed to generate a library of derivatives.[1]

In Vitro Antiproliferative Activity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: U937 and K562 cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) were determined from dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflow

To provide a clearer understanding of the relationships and processes described, the following diagrams have been generated.

SAR_Hexahydrobenzofuranones Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs cluster_scaffold Core Scaffold cluster_modifications C-3 Position Modifications cluster_activity Antiproliferative Activity (K562) Scaffold Isobenzofuran-1(3H)-one R1 3-hydroxy-5,5-dimethyl cyclohex-2-en-1-one Scaffold->R1 Substitution R2 3-acetoxy-5,5-dimethyl cyclohex-2-en-1-one Scaffold->R2 Substitution R3 3-acetoxy-5-isopropyl cyclohex-2-en-1-one Scaffold->R3 Substitution R1->R2 Acetylation Activity_Moderate Moderate Activity (IC50 = 2.79 µM) R1->Activity_Moderate R2->R3 Increased Lipophilicity Activity_Low Low Activity (IC50 = 12.33 µM) R2->Activity_Low Activity_High High Activity (IC50 = 1.71 µM) R3->Activity_High

Caption: SAR of C-3 substituted isobenzofuran-1(3H)-ones.

MTT_Workflow Experimental Workflow for MTT Assay Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compounds Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze End End Analyze->End

Caption: MTT assay workflow for cytotoxicity screening.

Future Directions and Implications

The preliminary SAR data from isobenzofuran-1(3H)-one analogs provides a valuable starting point for the exploration of hexahydro-2-benzofuran-1,3-diones as potential therapeutic agents. The observed importance of the C-3 substituent and the influence of lipophilicity on antiproliferative activity are key takeaways that can guide the design of future compound libraries based on the saturated hexahydro- scaffold.

Further research should focus on the synthesis and biological evaluation of a diverse set of hexahydro-2-benzofuran-1,3-dione derivatives to establish a direct and comprehensive SAR for this specific chemical class. Investigating a broader range of biological targets, including enzymes and receptors relevant to various disease states, will also be crucial in unlocking the full therapeutic potential of these intriguing molecules. This foundational knowledge will be instrumental for medicinal chemists and drug discovery teams in their efforts to develop novel and effective treatments for a range of diseases.

References

Comparative analysis of synthetic routes for benzofuran compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. The development of efficient and versatile synthetic routes to access these heterocyclic systems is a significant focus in organic and medicinal chemistry. This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of benzofuran compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key quantitative parameters for the major synthetic routes to benzofuran compounds, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Perkin Rearrangement Base (e.g., NaOH)Reflux3 h (conventional)High (often quantitative)
Base (e.g., NaOH)795 min (microwave)90-95%
Sonogashira Coupling/Cyclization Pd(PPh₃)₂Cl₂/CuIRefluxVaries84-91%[1]
Pd(OAc)₂/bpy90Varies58-94%[1]
Heck Reaction (Intramolecular) Pd(OAc)₂100-14012-24 h60-85%
Copper-Catalyzed Cyclization CuI80-100Varies70-91%[1]
CuBrVariesVariesHigh
Nickel-Catalyzed Cyclization Ni(OTf)₂/1,10-Phen110VariesModerate to High[2]
Rhodium-Catalyzed Cyclization [Cp*RhCl₂]₂VariesVaries30-80%[1]
Gold/Silver-Catalyzed Cyclization JohnPhosAuCl/AgNTf₂VariesVariesModerate to Good[1]

In-Depth Analysis of Synthetic Routes

This section provides a detailed overview of each synthetic methodology, including a general description, a representative experimental protocol, and a mechanistic diagram.

Perkin Rearrangement

The Perkin rearrangement is a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring contraction.[3][4]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

To a solution of a 3-bromocoumarin (1.0 mmol) in ethanol (5 mL) in a microwave vessel, sodium hydroxide (2.0 mmol) is added. The vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79°C. After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford the benzofuran-2-carboxylic acid.[5]

Reaction Pathway:

Perkin_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base (OH⁻) Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Ring-Opened Intermediate->Benzofuran-2-carboxylic acid Intramolecular Cyclization Sonogashira_Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product o-Iodophenol o-Iodophenol 2-Alkynylphenol 2-Alkynylphenol o-Iodophenol->2-Alkynylphenol Pd/Cu catalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynylphenol 2-Substituted Benzofuran 2-Substituted Benzofuran 2-Alkynylphenol->2-Substituted Benzofuran Intramolecular Cyclization Heck_Reaction cluster_start Starting Material cluster_intermediate Catalytic Cycle cluster_product Product o-Alkenylphenol Derivative o-Alkenylphenol Derivative Oxidative Addition Oxidative Addition o-Alkenylphenol Derivative->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0) Regeneration Benzofuran Derivative Benzofuran Derivative Beta-Hydride Elimination->Benzofuran Derivative

References

Benchmarking 5,6-Dibromohexahydro-2-benzofuran-1,3-dione Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione against established inhibitors of two key signaling pathways implicated in various physiological and pathological processes: the cyclic di-GMP (c-di-GMP) signaling pathway and the Stimulator of Interferon Genes (STING) pathway. Due to the limited publicly available data on the specific biological targets of this compound, this document serves as a framework for its potential evaluation, should it be identified as an inhibitor of either of these pathways.

Section 1: Inhibition of Cyclic di-GMP Phosphodiesterases

Cyclic di-GMP is a bacterial second messenger that regulates a wide array of processes, including biofilm formation, motility, and virulence.[1][2] The intracellular levels of c-di-GMP are controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it.[2][3] Inhibition of c-di-GMP-specific PDEs can lead to an increase in cellular c-di-GMP levels, thereby modulating bacterial behavior. This makes c-di-GMP PDEs attractive targets for the development of novel antibacterial agents.[4][5]

Comparative Inhibitor Data

This table summarizes the inhibitory activity of a known c-di-GMP PDE inhibitor, a benzoisothiazolinone derivative, against the Pseudomonas aeruginosa PDE, RocR.[4] The data for this compound is presented as hypothetical and would need to be determined experimentally.

CompoundTargetIC50 (µM)Assay Method
This compound P. aeruginosa RocRTBDMANT-c-di-GMP Phosphodiesterase Assay
Benzoisothiazolinone DerivativeP. aeruginosa RocR~25MANT-c-di-GMP Phosphodiesterase Assay[4]

TBD: To Be Determined

Experimental Protocols

This assay measures the activity of c-di-GMP-specific PDEs by monitoring the change in fluorescence of a MANT (2'-O-(N'-methylanthraniloyl)) labeled c-di-GMP analog.[6][7]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant PDE Recombinant PDE Incubation Incubate at 37°C Recombinant PDE->Incubation MANT-c-di-GMP MANT-c-di-GMP MANT-c-di-GMP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Fluorescence Measurement Measure Fluorescence (Ex: 360 nm, Em: 440 nm) Incubation->Fluorescence Measurement

Caption: Workflow for the MANT-c-di-GMP Phosphodiesterase Assay.

Methodology:

  • Protein Purification: Express and purify the recombinant c-di-GMP phosphodiesterase (e.g., P. aeruginosa RocR).[6]

  • Reaction Setup: In a 96-well plate, combine the purified PDE, MANT-c-di-GMP substrate, and varying concentrations of the test inhibitor (this compound) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~440 nm. A decrease in fluorescence indicates hydrolysis of MANT-c-di-GMP and thus PDE activity.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Inhibition of the STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[8][9] Dysregulation of the STING pathway is associated with various autoimmune and inflammatory diseases, making STING an important therapeutic target.[10][11] STING inhibitors can act through various mechanisms, including targeting the cyclic dinucleotide (CDN) binding site or inhibiting STING palmitoylation.[8][12]

Comparative Inhibitor Data

This table summarizes the inhibitory activity of several known STING inhibitors. The data for this compound is hypothetical.

CompoundTarget MechanismCell LineIC50 (nM)Assay Method
This compound TBDHEK-Blue™ ISGTBDHEK-Blue™ ISG Reporter Assay
H-151STING Palmitoylation[8]MEFs138[10]IFN-β Expression Assay
C-176STING Palmitoylation[8]MEFs~1000 (qualitative)[13]IFN-β Expression Assay
SN-011CDN Binding Pocket[10]MEFs127.5[10]IFN-β Expression Assay

TBD: To Be Determined; MEFs: Mouse Embryonic Fibroblasts

Experimental Protocols

This cell-based assay is designed to study the activation of the STING pathway. HEK-Blue™ ISG cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.[14] Activation of the STING pathway leads to the production of SEAP, which can be quantified colorimetrically.

Signaling Pathway:

Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3-P IRF3 (Phosphorylated) IRF3->IRF3-P Nucleus Nucleus IRF3-P->Nucleus Translocates to ISRE ISRE Promoter Nucleus->ISRE SEAP SEAP Reporter ISRE->SEAP Drives Expression Inhibitor Inhibitor Inhibitor->STING

Caption: The STING signaling pathway leading to reporter gene expression.

Methodology:

  • Cell Culture: Culture HEK-Blue™ ISG cells according to the manufacturer's protocol.[15][16]

  • Assay Setup: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test inhibitor (this compound) for a specified time.

  • Stimulation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, to activate the pathway.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours.[17]

  • SEAP Detection: Collect the supernatant and measure SEAP activity using a colorimetric substrate like QUANTI-Blue™.[17][18] Read the absorbance at 620-655 nm.

  • Data Analysis: Calculate the percentage of inhibition of SEAP production and determine the IC50 value.

CETSA is a biophysical method to determine the direct engagement of a compound with its target protein in a cellular environment.[19][20] The principle is based on ligand-induced thermal stabilization of the target protein.[21]

Workflow:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cells Treatment Incubate Cells with Inhibitor Cells->Treatment Inhibitor Inhibitor Inhibitor->Treatment Heating Heat to Denature Unbound Protein Treatment->Heating Lysis & Centrifugation Cell Lysis & Centrifugation Heating->Lysis & Centrifugation Western Blot Western Blot for Soluble Target Protein Lysis & Centrifugation->Western Blot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[22]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]

  • Protein Detection: Analyze the amount of soluble target protein (e.g., STING) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[23]

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein in real-time.[24][25]

Methodology:

  • Immobilization: Immobilize the purified target protein (e.g., STING) onto a sensor chip.

  • Binding Analysis: Flow different concentrations of the test inhibitor over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass of the bound inhibitor.[26]

  • Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[24][27]

This guide provides a foundational framework for the characterization of this compound as a potential inhibitor of c-di-GMP or STING signaling. The outlined experimental protocols are standard methods in the field and will allow for a robust comparison against known inhibitors.

References

Comparative Analysis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione in the Context of cGAS-STING Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Publicly available research on the specific biological activities of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione (CAS 23893-84-7) is limited. However, the benzofuran core is a common scaffold in compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Given the nature of the inquiry regarding cross-reactivity and detailed experimental comparisons, this guide places the compound in the context of inhibiting the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is a critical component of the innate immune system, and its overactivation is implicated in various autoimmune and inflammatory diseases.[3][4][5] Consequently, cGAS inhibitors are a significant area of therapeutic research.[6][7]

This guide provides a comparative overview of known cGAS inhibitors, presenting their performance data alongside detailed experimental protocols relevant for assessing the activity and cross-reactivity of novel compounds like this compound.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from cellular damage.[8] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[9] This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.[3]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER Binds & Activates STING_Active Activated STING STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Interferon Type I Interferons & Pro-inflammatory Cytokines pIRF3->Interferon Induces Transcription

Caption: The cGAS-STING signaling pathway.

Comparative Inhibitor Performance

The following table summarizes the inhibitory potency of several well-characterized cGAS inhibitors. This data provides a benchmark for evaluating the performance of novel compounds.

CompoundTarget SpeciesAssay TypeIC50 ValueReference
RU.521 MouseBiochemical0.11 µM[10]
HumanBiochemical2.94 µM[10]
Mouse (AGS macrophages)Cell-based0.70 µM[11]
PF-06928215 HumanBiochemical4.9 µM[12]
HumanCell-basedNo activity[13]
G150 HumanBiochemical10.2 nM[10][12]
MouseBiochemicalInactive[12]
Human (THP-1 cells)Cell-based1.96 µM[14]
CU-32 HumanBiochemical0.45 µM[10]
Human (THP-1 cells)Cell-based0.66 µM[11]
CU-76 Human (THP-1 cells)Cell-based0.27 µM[11]
cGAS-IN-1 HumanBiochemical2.28 µM[10]
MouseBiochemical1.44 µM[10]
Compound 3 MouseBiochemical0.97 µM[13]
Mouse (Raw-Lucia ISG cells)Cell-based0.51 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments in cGAS inhibitor characterization.

In Vitro cGAS Enzyme Activity Assay (PPiase-Coupled)

This biochemical assay measures the enzymatic activity of cGAS by quantifying the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.

Principle: cGAS utilizes ATP and GTP to produce cGAMP and two molecules of PPi. An inorganic pyrophosphatase is added to the reaction to hydrolyze PPi into two molecules of inorganic phosphate (Pi). The amount of Pi is then detected using a colorimetric method, such as the malachite green assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human or mouse cGAS protein, dsDNA (e.g., 45 bp interferon stimulatory DNA - ISD), ATP, and GTP in an assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a known inhibitor (e.g., RU.521) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

  • PPi Hydrolysis: Add inorganic pyrophosphatase to the reaction mixture.

  • Pi Detection: Stop the reaction and add a malachite green-based reagent.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPiase_Assay_Workflow start Start: Prepare Reagents reagents Combine cGAS, dsDNA, ATP, GTP, and Test Compound in 96-well plate start->reagents incubation Incubate at 37°C reagents->incubation add_ppiase Add Inorganic Pyrophosphatase incubation->add_ppiase add_malachite Add Malachite Green Reagent add_ppiase->add_malachite measure Measure Absorbance (620 nm) add_malachite->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the PPiase-coupled cGAS activity assay.

Cell-Based cGAS-STING Pathway Activation Assay

This assay evaluates the ability of a compound to inhibit the cGAS-STING pathway in a cellular context. Reporter cell lines, such as THP-1-Dual™ cells, are often used, which express reporter genes (e.g., luciferase) under the control of an IRF3-inducible promoter.

Protocol:

  • Cell Culture: Culture THP-1-Dual™ cells in appropriate media.

  • Inhibitor Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Pathway Activation: Transfect the cells with a cGAS activator, such as ISD, to stimulate the pathway. Include controls with no transfection and with a known activator but no inhibitor.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 18-24 hours).

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase) in the cell supernatant or lysate according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the IC50 value by plotting the percentage of pathway inhibition against the inhibitor concentration.

Cross-Reactivity and Selectivity Assays

To assess the selectivity of a cGAS inhibitor, its activity against other related and unrelated pathways should be evaluated.

Protocol:

  • STING Activation: In the cell-based assay described above, bypass cGAS by directly stimulating the cells with cGAMP. An inhibitor that is selective for cGAS should not inhibit the pathway when activated by cGAMP.

  • RIG-I/MDA5 Pathway Activation: Stimulate the cells with a ligand for the RIG-I-like receptor pathway, such as poly(I:C) or hairpin RNA (hpRNA).[13][15] Measure the induction of interferon-stimulated genes (ISGs) or the reporter gene activity. A selective cGAS inhibitor should not affect this pathway.[13]

  • TLR Pathway Activation: Use ligands for Toll-like receptors (e.g., Pam3CSK4 for TLR1/2) to activate other innate immune signaling pathways and assess the inhibitor's effect.[13]

Selectivity_Assay_Logic cluster_pathways Cellular Stimulation cluster_targets Primary Targets ISD ISD (dsDNA) cGAS cGAS ISD->cGAS cGAMP cGAMP STING STING cGAMP->STING hpRNA hpRNA RIGI RIG-I hpRNA->RIGI cGAS->STING Response Interferon Response STING->Response RIGI->Response Inhibitor Test Compound (e.g., cGAS Inhibitor) Inhibitor->cGAS Inhibits Inhibitor->STING No Inhibition (for selective cpd) Inhibitor->RIGI No Inhibition (for selective cpd)

Caption: Logic diagram for assessing cGAS inhibitor selectivity.

While direct experimental data for this compound is not extensively available in the public domain, its potential as a cGAS-STING pathway inhibitor can be systematically evaluated using the comparative data and experimental protocols provided in this guide. By benchmarking its performance against known inhibitors like RU.521 and G150, and by conducting rigorous in vitro and cell-based assays to determine its potency and selectivity, researchers can effectively characterize its therapeutic potential for treating inflammatory and autoimmune diseases.

References

Safety Operating Guide

Safe Disposal Protocol for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. Adherence to these procedures is critical for laboratory safety and environmental compliance.

The proper disposal of this compound, a brominated organic compound, requires careful handling as hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally similar chemicals and general principles of hazardous waste management to provide a comprehensive disposal protocol for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Based on its chemical structure—a hexahydro-2-benzofuran-1,3-dione core with two bromine substituents—this compound is classified as a halogenated organic compound.[1] Such compounds are treated as hazardous waste due to potential toxicity and environmental persistence. While specific toxicity data is unavailable, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin, and could cause irritation to the skin and eyes.

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the following appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.[2]

PropertyValue
Molecular Formula C₈H₈Br₂O₃
Molecular Weight 311.96 g/mol
Density 2.032 g/cm³
Boiling Point 408.4°C at 760 mmHg
Flash Point 200.8°C

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a solid, halogenated organic hazardous waste.

Waste Segregation and Collection
  • Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[1][3][4] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[4]

  • Collect the solid waste in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[5] The original product container is often a suitable choice.[6]

Labeling of Hazardous Waste
  • Clearly label the waste container with the words "Hazardous Waste" .[7]

  • Include the full chemical name: "this compound" . Do not use abbreviations.[7]

  • Indicate the approximate quantity of the waste.

  • Record the date of waste generation.[7]

  • Include the name and contact information of the principal investigator or laboratory supervisor.[7]

Storage of Hazardous Waste
  • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[5]

  • Ensure the storage location is away from incompatible materials, direct sunlight, and heat sources.

  • The container should be kept closed except when adding waste.[8]

Final Disposal
  • Never dispose of this compound down the drain or in the regular trash.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Control Ignition Sources: As a precautionary measure, remove any potential ignition sources from the area.

  • Absorb and Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Use an inert absorbent material for any dissolved substance.

  • Collect and Dispose: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregation Segregate as Halogenated Organic Solid Waste PPE->Segregation Collection Collect in a Dedicated, Compatible Container Segregation->Collection Labeling Label Container as 'Hazardous Waste' with Full Chemical Name Collection->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact Final_Disposal Professional Disposal by Licensed Facility EHS_Contact->Final_Disposal

References

Essential Safety and Operational Guide for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione. The following guidance is based on the safety protocols for handling closely related brominated organic compounds and similar chemical structures. Researchers should always perform a thorough risk assessment before handling any new chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazard Engineering Controls Personal Protective Equipment (PPE)
Inhalation of dust/vapors Handle in a certified chemical fume hood.NIOSH-approved respirator with appropriate filters for organic vapors and particulates.[2][3]
Skin and eye contact Use of a fume hood and careful handling to avoid spills.Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and chemical splash goggles. A face shield may be required for splash hazards.[2][3][4]
Ingestion Do not store or consume food and beverages in the laboratory.Standard laboratory PPE (gloves, lab coat) and good hygiene practices.
Fire Store away from ignition sources. Use explosion-proof equipment if necessary.[5][6]Not typically flammable as a solid, but handle away from open flames.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]

  • Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[1]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[4]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid creating dust. Use techniques such as weighing on a tared weigh paper within the fume hood.

  • Use non-sparking tools if there is any risk of static discharge.[5][6]

Disposal:

  • All waste containing this compound, including contaminated gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.

  • Collect solid waste in a designated, clearly labeled "Halogenated Organic Waste" container.[1][4]

  • Aqueous solutions containing this compound should be collected as hazardous aqueous waste.[1]

  • Do not pour any waste down the drain.[4]

Emergency Procedures: Chemical Spill

Immediate and appropriate action is critical in the event of a spill. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Reporting Post-Cleanup Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Ignition Extinguish ignition sources (if applicable) Evacuate->Ignition Assess_Size Assess the size and nature of the spill Ignition->Assess_Size Minor_Spill Minor Spill Assess_Size->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Size->Major_Spill Large or Uncontained PPE Don appropriate PPE Minor_Spill->PPE Evacuate_Lab Evacuate_Lab Major_Spill->Evacuate_Lab Evacuate lab and call emergency response Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with sodium thiosulfate (for some bromine compounds) Contain->Neutralize Collect Collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Report Report the incident to the lab supervisor Decontaminate->Report Restock Restock spill kit Report->Restock

Caption: Workflow for handling a chemical spill.

Logical Relationships: PPE Selection

The selection of appropriate PPE is a critical step in mitigating risks. The following diagram illustrates the decision-making process for choosing the correct level of protection.

PPE_Selection_Logic cluster_Hazard_Assessment Risk Assessment cluster_PPE_Requirements Required PPE cluster_Final_Check Final Actions Start Start: Assess Task and Potential Exposures Inhalation_Risk Potential for Inhalation of Dust/Aerosol? Start->Inhalation_Risk Skin_Contact_Risk Potential for Skin/Eye Contact? Inhalation_Risk->Skin_Contact_Risk No Respirator Use NIOSH-Approved Respirator Inhalation_Risk->Respirator Yes Gloves Wear Chemical-Resistant Gloves Skin_Contact_Risk->Gloves Yes Consult_SDS Consult SDS/Supervisor if Unsure Skin_Contact_Risk->Consult_SDS No Respirator->Skin_Contact_Risk Lab_Coat Wear Lab Coat Gloves->Lab_Coat Goggles Wear Chemical Splash Goggles Lab_Coat->Goggles Face_Shield Consider Face Shield for Splash Hazard Goggles->Face_Shield Proceed Proceed with Work Face_Shield->Proceed

Caption: Decision-making process for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.